molecular formula C14H11NO8S B13443459 Tolcapone Sulfate

Tolcapone Sulfate

Cat. No.: B13443459
M. Wt: 353.31 g/mol
InChI Key: HUWFZTJFROTQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolcapone Sulfate is provided for research applications as a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . Its primary research value lies in the study of Parkinson's disease, where it is used as an adjunct to levodopa/carbidopa therapy to investigate the reduction of motor fluctuations, a phenomenon known as the "wearing-off" effect . The mechanism of action involves inhibiting the COMT enzyme in the periphery, which is responsible for metabolizing levodopa to 3-O-methyldopa . By blocking this pathway, Tolcapone increases the bioavailability of levodopa, allowing more to cross the blood-brain barrier and leading to more sustained dopamine levels in the brain . This provides a valuable model for studying more consistent dopaminergic stimulation. Researchers should note that Tolcapone has also been shown to cross the blood-brain barrier and exert central COMT inhibition, adding another dimension to its research utility . In laboratory studies, its administration is associated with a significant reduction in levodopa dosage requirements and an increase in "on" time for motor function . Important areas of investigation include its pharmacokinetics, with an elimination half-life of approximately 2-3 hours, and its metabolism, which occurs mainly via glucuronidation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO8S

Molecular Weight

353.31 g/mol

IUPAC Name

[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate

InChI

InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22)

InChI Key

HUWFZTJFROTQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Historical Trajectory and Foundational Research of Tolcapone

Evolution of Catechol-O-Methyltransferase (COMT) Inhibitor Research

The journey to develop effective COMT inhibitors has been marked by distinct generations of compounds, each with its own set of characteristics and challenges.

The concept of inhibiting COMT to treat Parkinson's disease emerged from the understanding that the enzyme plays a crucial role in the metabolic breakdown of levodopa (B1675098), the primary treatment for the condition. acs.orgokayama-u.ac.jp The earliest COMT inhibitors, often referred to as the "first generation," were developed following the partial purification and characterization of COMT in 1958. okayama-u.ac.jp These initial compounds included derivatives of pyrogallol (B1678534) and catechols, such as gallic acid and caffeic acid. acs.org

However, these first-generation inhibitors were beset by significant limitations. They exhibited low efficacy, a lack of selectivity for the COMT enzyme, and notable toxicity. okayama-u.ac.jprsc.org Compounds like pyrogallol were found to be non-specific, affecting a range of enzyme systems, and were also short-acting and toxic. tandfonline.com Another early example, nitecapone, while effective, demonstrated toxicity that ultimately prevented its clinical development. tandfonline.comtandfonline.com These shortcomings rendered them unsuitable for widespread clinical use and spurred the search for more refined therapeutic agents. okayama-u.ac.jpnih.gov

The interest in COMT inhibitors was rekindled in the late 1980s with the advent of potent and selective second-generation compounds. scholarsresearchlibrary.com These newer inhibitors, which include tolcapone (B1682975) and entacapone (B1671355), were specifically designed to have better pharmacokinetic properties than their predecessors. acs.org The primary goal of these second-generation inhibitors is to block the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain and prolonging its therapeutic effect. okayama-u.ac.jp

Tolcapone (Ro 40-7592) and entacapone (OR-611) are both nitrocatechol-based reversible inhibitors of COMT. acs.orgscholarsresearchlibrary.com Tolcapone was initially released in Europe, the USA, and Canada in 1997 and 1998. researchgate.netmedlink.com Unlike entacapone, which acts primarily in the periphery, tolcapone is capable of crossing the blood-brain barrier and inhibiting COMT in the central nervous system as well. tandfonline.comdrugs.com This dual action was a significant advancement in the field. However, the clinical use of tolcapone became restricted due to concerns about potential liver toxicity. tandfonline.commdpi.com Despite these concerns, the development of second-generation inhibitors represented a major step forward in optimizing levodopa therapy for Parkinson's disease. tandfonline.com

Preclinical Development Milestones of Tolcapone

The preclinical evaluation of tolcapone provided a comprehensive understanding of its pharmacological profile before its introduction into clinical practice.

Tolcapone, chemically identified as (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a yellow, odorless, non-hygroscopic, crystalline compound. drugbank.comwikipedia.org It was developed as a potent, selective, and reversible inhibitor of COMT. drugbank.comwikipedia.org Preclinical models demonstrated that tolcapone effectively inhibited COMT in various tissues, including the gut, brain, and liver. tandfonline.com Its mechanism of action is centered on its ability to selectively bind to the catalytic site of COMT with a higher affinity than natural catecholamines, thereby preventing the metabolism of levodopa. wikipedia.org

Early studies in preclinical models and healthy volunteers established the fundamental pharmacokinetic and pharmacodynamic properties of tolcapone.

Pharmacokinetics: Tolcapone exhibits linear pharmacokinetics and is rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 2 hours. tandfonline.comnih.gov It has an elimination half-life of about 2 to 3 hours. tandfonline.com The absolute bioavailability of an oral dose is around 65%. wikipedia.org Tolcapone is highly bound to plasma proteins, primarily albumin (>99.9%), which results in a small steady-state volume of distribution of 9 liters. drugs.comwikipedia.org Metabolism is extensive, with the main pathway being glucuronidation to an inactive conjugate. drugs.comdrugbank.com Only a very small fraction (0.5%) of the drug is excreted unchanged in the urine. drugs.comdrugbank.com

Table 1: Preclinical Pharmacokinetic Parameters of Tolcapone

ParameterValueSource
Time to Maximum Concentration (Tmax)~2 hours tandfonline.comwikipedia.org
Elimination Half-life (t1/2)2-3 hours tandfonline.com
Absolute Bioavailability~65% wikipedia.org
Plasma Protein Binding>99.9% drugs.com
Volume of Distribution (Vd)9 L drugs.com
Primary Metabolism RouteGlucuronidation drugs.comdrugbank.com
Unchanged in Urine0.5% drugs.comdrugbank.com

Pharmacodynamics: Preclinical studies confirmed that tolcapone is a potent and reversible inhibitor of COMT. researchgate.net In healthy volunteers, oral administration of tolcapone led to a rapid, dose-dependent, and reversible inhibition of COMT activity in erythrocytes. tandfonline.comeuropa.eu A single 200 mg dose resulted in over 80% inhibition of erythrocyte COMT activity. tandfonline.comeuropa.eu The primary pharmacodynamic effect when co-administered with levodopa is the alteration of levodopa's pharmacokinetics. Tolcapone increases the plasma elimination half-life of levodopa, which in turn doubles its relative bioavailability (area under the curve). tandfonline.comnih.gov This leads to more stable plasma concentrations of levodopa and a marked, dose-dependent decrease in the formation of its metabolite, 3-O-methyldopa (3-OMD). nih.goveuropa.eu

Table 2: Preclinical Pharmacodynamic Effects of Tolcapone

EffectObservationSource
COMT InhibitionRapid, reversible, and dose-dependent tandfonline.comeuropa.eu
Erythrocyte COMT Inhibition (200 mg dose)>80% tandfonline.comeuropa.eu
Levodopa Half-lifeIncreased tandfonline.comnih.gov
Levodopa Bioavailability (AUC)Approximately doubled tandfonline.com
3-O-methyldopa (3-OMD) LevelsMarkedly decreased nih.goveuropa.eu

The emergence of hepatotoxicity in clinical use prompted a re-evaluation of tolcapone's preclinical safety profile. While initial regulatory animal studies had shown both tolcapone and entacapone to be safe with no reported toxicity, later in vitro studies sought to understand the mechanisms behind the observed liver issues. nih.govresearchgate.net

These re-evaluations identified that tolcapone can act as an uncoupler of mitochondrial oxidative phosphorylation in vitro at low micromolar concentrations (around 2.6–3 µM), a property not shared by entacapone to the same extent. researchgate.net Tolcapone was also shown to have cytotoxic properties at similar concentrations in rat hepatocytes. researchgate.net In contrast, preclinical studies with entacapone did not show evidence of hepatotoxicity. neurology.org A 24-month carcinogenicity study in rats did show renal epithelial tumors in the mid- and high-dose groups for tolcapone, but no renal toxicity was observed in the low-dose group. europa.eueuropa.eu This extensive preclinical scrutiny has been crucial in defining the risk-benefit profile of tolcapone.

Molecular and Biochemical Pharmacology of Tolcapone

Mechanism of Catechol-O-Methyltransferase Inhibition by Tolcapone (B1682975)

Tolcapone's primary pharmacological action is the inhibition of COMT, an enzyme responsible for the methylation and subsequent inactivation of catecholamine neurotransmitters and hormones. drugbank.commedlink.com This inhibition alters the pharmacokinetics of levodopa (B1675098), a precursor to dopamine (B1211576), leading to more sustained plasma levels. drugbank.comdrugs.comeuropa.eu

Reversible and Selective Inhibition Characteristics

Tolcapone is characterized as a selective and reversible inhibitor of COMT. wikipedia.orgscienceopen.comeuropa.eunih.gov This means that it binds to the enzyme in a non-permanent manner, allowing for the potential restoration of enzyme activity upon the drug's clearance. europa.eunih.gov Its selectivity ensures that it primarily targets COMT without significantly affecting other enzymes. wikipedia.orgdrugbank.comnih.gov Tolcapone acts on COMT in both the peripheral and central nervous systems. wikipedia.orgnih.govtocris.comdrugbank.com While its primary therapeutic effects are attributed to peripheral COMT inhibition, its ability to cross the blood-brain barrier and inhibit central COMT is also a notable characteristic. wikipedia.orgnih.govtg.org.autandfonline.com

Enzymatic Interaction Kinetics and Binding Affinity

The interaction between tolcapone and COMT is characterized by a high binding affinity. wikipedia.org The strength of this binding is quantified by the inhibition constant (Ki), which for tolcapone is approximately 2.5 nM. wikipedia.org This low Ki value signifies a strong affinity, indicating that tolcapone can effectively inhibit COMT even at low concentrations. wikipedia.org The pharmacological action of tolcapone stems from its role as a substrate for COMT. nih.gov The anionic form of tolcapone, resulting from the donation of a proton, exhibits a high affinity for COMT, displacing natural substrates like catecholamines and levodopa from the enzyme's catalytic center. nih.gov

Structural Basis of COMT-Tolcapone Interaction (e.g., Active Site Analysis)

The structural basis of the interaction between tolcapone and COMT involves the binding of tolcapone to the catalytic site of the enzyme. wikipedia.org This binding is facilitated by the catechol structure present in the tolcapone molecule, which mimics the natural substrates of COMT. drugbank.comnih.gov The presence of electron-withdrawing substituents on the tolcapone molecule enhances its ability to donate a proton, forming an anion with a high affinity for the COMT active site. nih.gov This high-affinity binding effectively blocks the access of endogenous catecholamines and levodopa to the catalytic center, thereby preventing their O-methylation. nih.gov

Substrate Specificity and Endogenous Catecholamine Modulation

By inhibiting COMT, tolcapone directly influences the metabolism of various endogenous and exogenous catechol compounds. drugbank.comeuropa.eumedscape.com This modulation has significant implications for neurotransmitter levels and the efficacy of certain medications.

Effects on Dopa and Catecholamine Metabolism

Tolcapone's inhibition of COMT leads to a decrease in the metabolism of levodopa (L-dopa), a primary treatment for Parkinson's disease. tg.org.aureliasmedia.com This results in an increased bioavailability and a prolonged plasma half-life of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine. wikipedia.orgreliasmedia.com Consequently, tolcapone can enhance striatal dopamine neurotransmission. nih.gov Studies have shown that co-administration of tolcapone with levodopa leads to increased extracellular levels of dopamine. nih.gov Furthermore, tolcapone can influence the levels of other catecholamines, such as dopamine, norepinephrine, and adrenaline, by preventing their degradation by COMT. medscape.comnih.gov

Impact on 3-O-Methyldopa (3-OMD) Formation Pathways

A key consequence of COMT inhibition by tolcapone is the significant reduction in the formation of 3-O-methyldopa (3-OMD), a major metabolite of levodopa. europa.eueuropa.eufda.gov In the presence of a decarboxylase inhibitor, COMT becomes the primary enzyme for levodopa metabolism, converting it to 3-OMD. drugbank.comdrugs.com High levels of 3-OMD can compete with levodopa for transport across the blood-brain barrier. wikipedia.orgwikipedia.org By markedly decreasing the formation of 3-OMD, tolcapone helps to ensure that a greater proportion of administered levodopa can enter the central nervous system. wikipedia.orgfda.govwikipedia.orgresearchgate.net This reduction in 3-OMD is a dose-dependent effect. fda.gov

Interactive Data Table: Effects of Tolcapone on Levodopa and 3-OMD

ParameterEffect of Tolcapone Co-administrationReference
Levodopa Bioavailability (AUC)Increased by approximately two-fold drugs.comreliasmedia.comfda.gov
Levodopa Elimination Half-lifeProlonged from ~2 hours to ~3.5 hours drugs.comreliasmedia.com
3-O-Methyldopa (3-OMD) LevelsMarkedly decreased europa.eueuropa.eufda.gov
Dopamine Extracellular LevelsIncreased nih.gov

COMT Activity Inhibition in Biological Matrices

Inhibition of Erythrocyte COMT Activity in Preclinical Models

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT). nih.govmedsafe.govt.nz Preclinical studies have demonstrated its efficacy in inhibiting COMT activity in various tissues, including the liver, gut, and brain. nih.govdovepress.comneurology.org Erythrocytes (red blood cells) are often used as a biological matrix in preclinical and clinical studies to assess the pharmacodynamic effect of COMT inhibitors. fda.gov

In preclinical models, tolcapone has been shown to effectively inhibit COMT activity in erythrocytes. fda.gov For instance, in rats, oral administration of tolcapone resulted in a significant and dose-dependent inhibition of erythrocyte COMT activity. fda.govresearchgate.net Following a single oral dose of 10 mg/kg in rats, tolcapone produced a maximal degree of COMT inhibition in peripheral tissues. researchgate.net Studies in healthy human volunteers also demonstrated that tolcapone reversibly inhibits human erythrocyte COMT activity following oral administration. medsafe.govt.nzeuropa.eueuropa.eu

The inhibitory effect of tolcapone on erythrocyte COMT is rapid and reversible. nih.govnih.gov In healthy volunteers, a single 200 mg dose of tolcapone resulted in over 80% inhibition of erythrocyte COMT activity. nih.govmedsafe.govt.nz Even with repeated dosing, such as 200 mg three times daily, a significant inhibition of 30% to 45% is maintained at trough plasma concentrations, without evidence of tolerance development. medsafe.govt.nzeuropa.eueuropa.eu

Relationship between Plasma Tolcapone Concentration and COMT Inhibition

A direct relationship exists between the plasma concentration of tolcapone and the inhibition of COMT activity in erythrocytes. medsafe.govt.nzeuropa.eunih.govcapes.gov.br As plasma tolcapone levels rise, so does the degree of COMT inhibition, and this correlation has been consistently observed in both preclinical and clinical studies. nih.govscispace.com

In healthy volunteers, single oral doses of tolcapone ranging from 10 mg to 800 mg resulted in a dose-dependent inhibition of erythrocyte COMT activity. nih.gov This inhibition closely mirrored the plasma concentration of the drug. nih.gov Pharmacokinetic-pharmacodynamic modeling has confirmed this relationship, indicating that the inhibitory effect is directly related to the concentration of tolcapone in the plasma. nih.gov

The rapid absorption and elimination of tolcapone, with a time to maximum concentration (tmax) of about 2 hours and a half-life of 2 to 3 hours, means that the peak COMT inhibition coincides with peak plasma concentrations. dovepress.comnih.gov Even though the plasma concentrations of tolcapone fluctuate between doses, continuous inhibition of erythrocyte COMT is maintained with a regular dosing schedule. researchgate.net For example, with a 200 mg dose, the maximum inhibition of erythrocyte COMT activity averages over 80%. europa.eueuropa.eu

The following table summarizes the relationship between tolcapone administration and COMT inhibition in human studies:

DoseMaximum Inhibition of Erythrocyte COMT ActivityTrough Inhibition (200 mg t.i.d.)Reference(s)
200 mg (single dose)>80%N/A europa.eu, nih.gov, medsafe.govt.nz, europa.eu
200 mg (t.i.d.)>80%30-45% europa.eu, medsafe.govt.nz, europa.eu

Molecular Basis of Mitochondrial Interactions and Cellular Energetics

Uncoupling of Mitochondrial Oxidative Phosphorylation by Tolcapone in in vitro Models

Tolcapone has been shown to interact with mitochondria and affect cellular energetics, specifically by uncoupling oxidative phosphorylation. researchgate.netnih.gov This phenomenon has been observed in various in vitro models, including isolated rat liver mitochondria and human cell lines like HepaRG and HepG2. researchgate.netnih.govacs.org

Uncoupling of oxidative phosphorylation refers to the dissociation of the electron transport chain from ATP synthesis. In this process, the energy generated from electron transport is dissipated as heat instead of being used to produce ATP. Tolcapone acts as a protonophore, carrying protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthase to function. researchgate.net

In vitro studies have demonstrated that tolcapone can induce uncoupling at low micromolar concentrations. researchgate.netnih.gov For instance, in isolated rat liver mitochondria, tolcapone disrupted the mitochondrial membrane potential at low micromolar concentrations. researchgate.netnih.gov This effect was also observed in HepaRG cells, where tolcapone stimulated complex I-linked respiration in the presence of oligomycin, which is a characteristic feature of mitochondrial uncoupling. nih.gov The uncoupling properties of tolcapone have been reported at concentrations as low as 1 µM. researchgate.net

The following table summarizes the findings on tolcapone's uncoupling effect in different in vitro models:

In Vitro ModelObserved EffectEffective ConcentrationReference(s)
Isolated Rat Liver MitochondriaDisruption of mitochondrial membrane potentialLow micromolar researchgate.net, nih.gov
HepaRG CellsStimulation of complex I-linked respiration with oligomycinNot specified nih.gov
Rat HepatocytesIncreased respiration rate1 µM researchgate.net

Impact on Adenosine (B11128) Triphosphate (ATP) Synthesis in Cellular Systems

A direct consequence of the uncoupling of oxidative phosphorylation by tolcapone is a decrease in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.netnih.gov This reduction in cellular ATP levels has been documented in various cellular systems. nih.govresearchgate.net

In the human cell line HepaRG, tolcapone was found to decrease the cellular ATP content with an estimated IC50 of 100 ± 15µM. nih.gov This depletion of ATP is a key factor in the cytotoxicity observed with tolcapone at higher concentrations. nih.gov Similarly, in simulated models of drug-induced liver injury, administration of tolcapone led to a decrease in hepatic ATP levels, with some simulations showing up to a 31% reduction from baseline. researchgate.net

Studies on neuroblastoma cell lines also revealed a dose-dependent decrease in ATP production per cell upon treatment with tolcapone. nih.govresearchgate.net This effect on ATP synthesis is a critical aspect of tolcapone's cellular toxicity, as it impairs the energy-dependent functions of the cell. xiahepublishing.com The reduction in spare respiratory capacity, a measure of a cell's ability to respond to increased energy demand, is significantly impacted by tolcapone, further highlighting its effect on cellular energetics. acs.orgnih.gov

The following table presents data on the impact of tolcapone on ATP levels in different cell systems:

Cell SystemEffect on ATPConcentration/DoseReference(s)
HepaRG CellsDecreased ATP content (IC50)100 ± 15µM nih.gov
Simulated Human HepatocytesUp to 31% decrease in hepatic ATP200 mg t.i.d. (simulated) researchgate.net
Neuroblastoma Cell LinesDose-dependent decrease in ATP-per-cellNot specified nih.gov, researchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Production in Cell Lines

In addition to its effects on mitochondrial energetics, tolcapone has been shown to induce oxidative stress and increase the production of reactive oxygen species (ROS) in various cell lines. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

In HepaRG cells, the inhibition of mitochondrial respiration by tolcapone was associated with an increased production of ROS. nih.gov This suggests that the disruption of the electron transport chain by tolcapone may lead to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals and other ROS.

A study on neuroblastoma cell lines demonstrated a dose-dependent increase in ROS levels following treatment with tolcapone. nih.govnih.gov This increase in ROS corresponded with the observed cytotoxicity and reduction in ATP levels in these cells. nih.gov The generation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death. dovepress.com In HepG2 cells, tolcapone treatment led to a significant increase in ROS levels, which was 12 times higher than control cells at a concentration of 50 µM. acs.org

The following table summarizes the findings on tolcapone-induced oxidative stress:

Cell LineObserved EffectConcentrationReference(s)
HepaRG CellsIncreased ROS productionNot specified nih.gov
Neuroblastoma (SMS-KCNR, BE(2)-C)Dose-dependent increase in ROS0-100 µmol/L nih.gov
HepG2 Cells12-fold increase in ROS levels50 µM acs.org

Table of Compounds Mentioned

Mechanisms of Mitochondrial Impairment in HepG2 Cells and Other Cellular Models

The hepatotoxicity associated with tolcapone has been linked to its detrimental effects on mitochondria. wikipedia.orgmedlink.com Studies using various cellular models, most notably the human hepatocarcinoma cell line HepG2 and the human hepatic cell line HepaRG, have elucidated several key mechanisms by which tolcapone impairs mitochondrial function. researchgate.netnih.govelifesciences.org

A primary mechanism of tolcapone-induced mitochondrial toxicity is the uncoupling of oxidative phosphorylation . wikipedia.orgresearchgate.nettandfonline.com Tolcapone acts as a protonophore, dissipating the mitochondrial proton gradient that is essential for ATP synthesis. nih.govnih.gov This uncoupling leads to a decrease in cellular ATP levels and an increase in heat production. researchgate.netnih.gov In HepG2 cells, tolcapone's uncoupling effect is demonstrated by a rapid, dose-dependent increase in basal respiration and proton leak. elifesciences.org This disruption of the mitochondrial energy production process is a central feature of its toxicity. researchgate.nettandfonline.com

Beyond uncoupling, tolcapone directly inhibits the mitochondrial respiratory chain complexes . researchgate.netnih.gov Studies on disrupted mouse liver mitochondria and HepaRG cells have shown that tolcapone can inhibit Complex I, Complex II, and Complex IV of the electron transport chain (ETC). nih.gov The significant decrease in maximal respiration observed in HepG2 cells treated with tolcapone further supports the inhibition of respiratory complexes or the supply and oxidation of substrates, thereby reducing the cell's capacity to meet energetic demands. nih.gov

This impairment of the ETC by tolcapone leads to several downstream consequences. One significant effect is the increased production of reactive oxygen species (ROS) and lactate. researchgate.netnih.gov In HepG2 cells, tolcapone treatment resulted in a substantial increase in ROS levels, indicating a state of oxidative stress. nih.govacs.org This is often accompanied by a reduction in cellular glutathione (B108866) levels. researchgate.net

Furthermore, tolcapone's actions lead to alterations in mitochondrial membrane potential and mass . researchgate.netacs.org The uncoupling activity inherently involves depolarization of the mitochondrial membrane. researchgate.net Studies have also noted a reduction in mitochondrial mass following prolonged exposure. researchgate.net The toxic effects of tolcapone are more pronounced in cells forced to rely on oxidative phosphorylation for energy, such as HepG2 cells cultured in galactose medium instead of high-glucose medium. nih.gov In these galactose-cultured cells, tolcapone's harmful effects on metabolic and lysosomal activity were significantly increased at lower concentrations. nih.gov

Transmitochondrial cybrid studies have also revealed that mitochondrial genotype can influence susceptibility to tolcapone-induced toxicity. elifesciences.org For instance, HepG2 cybrids with mitochondrial DNA from haplogroup J showed greater susceptibility to ATP depletion and mitochondrial dysfunction when treated with tolcapone compared to those from haplogroup H. elifesciences.org

Table 1: Effects of Tolcapone on Mitochondrial Parameters in Cellular Models

Parameter Cellular Model Observed Effect Reference(s)
ATP Content HepaRG Decreased (IC50 ~100 µM) researchgate.netnih.gov
HepG2 (Haplogroup J) Significantly lower ATP levels compared to Haplogroup H elifesciences.org
Mitochondrial Respiration HepaRG Inhibition of maximal complex I- and complex II-linked oxygen consumption nih.gov
HepG2 Significant decrease in maximal respiration and spare respiratory capacity nih.gov
Respiratory Chain Complexes Disrupted mouse liver mitochondria Inhibition of Complex I, II, and IV researchgate.netnih.gov
Reactive Oxygen Species (ROS) HepG2 Increased production researchgate.netnih.govnih.gov
Mitochondrial Uncoupling HepG2, HepaRG, Intact mouse liver mitochondria Confirmed uncoupling of oxidative phosphorylation medlink.comnih.govnih.gov

Comparative Mechanistic Cellular Studies with Related Nitrocatechol Derivatives

The mitochondrial toxicity of tolcapone is particularly evident when compared to other nitrocatechol-based COMT inhibitors, such as entacapone (B1671355) and opicapone (B609759). nih.govacs.org These comparative studies have been crucial in identifying the structural and chemical properties that govern the toxic potential of this class of compounds.

Tolcapone vs. Entacapone: The most striking difference is that tolcapone is a significantly more potent mitochondrial toxicant than entacapone. medlink.comresearchgate.netnih.gov While both compounds are nitrocatechol derivatives and can uncouple oxidative phosphorylation, their effects differ dramatically in magnitude and consequence. nih.govnih.gov

Toxicity: In HepaRG cells, tolcapone was cytotoxic and decreased ATP content, whereas entacapone showed no cytotoxicity or ATP depletion at comparable concentrations. researchgate.netnih.gov Similarly, in Caco-2 intestinal cells, tolcapone reduced cell viability while entacapone did not. nih.gov

Mitochondrial Inhibition: Tolcapone inhibits complexes I, II, and IV, whereas entacapone's inhibitory effects are primarily on complexes I and IV and are less potent. researchgate.netnih.gov

Oxidative Stress: Tolcapone treatment leads to a significant increase in ROS production in HepG2 cells, an effect not observed with entacapone. nih.govacs.org

Mechanism of Difference: The difference in toxicity is not attributed solely to the nitrocatechol moiety, as both drugs possess it. nih.govacs.org Instead, research points to the higher lipophilicity of tolcapone as a key factor. wikipedia.orgnih.gov Higher lipophilicity generally increases the uncoupling activity of protonophores. nih.gov Additionally, the presence of a carbonyl group directly attached to the nitrocatechol ring in tolcapone's structure is thought to increase its reactivity compared to entacapone. nih.gov

Tolcapone vs. Other Nitrocatechol Derivatives: Studies on a broader range of nitrocatechol derivatives have further refined the understanding of the structure-toxicity relationship.

Opicapone: Like entacapone, opicapone is a nitrocatechol derivative that does not exhibit the hepatotoxicity associated with tolcapone. nih.govacs.org

Structural Determinants of Toxicity: Research suggests that a fine balance between lipophilicity and the chemical nature of substituents on the nitrocatechol ring governs toxicity. nih.gov For example, the presence of a cyano moiety in the double bond of some derivatives appears to stabilize the molecule and decrease cytotoxicity. nih.gov In contrast, a carbonyl group attached to the ring, as seen in tolcapone, increases reactivity and toxic potential. nih.gov

Table 2: Comparative Cellular Toxicity of Nitrocatechol Derivatives

Compound Key Structural Feature Lipophilicity (Relative) Mitochondrial Toxicity Profile Reference(s)
Tolcapone Carbonyl on ring High Potent uncoupler; Inhibits Complexes I, II, IV; Induces ROS; Cytotoxic researchgate.netnih.govnih.gov
Entacapone Cyano group on double bond Lower Weak uncoupler; Inhibits Complexes I, IV (less potently); No significant ROS induction or cytotoxicity researchgate.netnih.govnih.gov
Opicapone - - Lacks toxicity observed with tolcapone nih.govacs.org
Experimental Derivatives Varies (e.g., with/without cyano group) Varies Toxicity correlates with lipophilicity and absence of stabilizing groups like cyano moieties nih.gov

Pharmacokinetic Characterization and Modeling of Tolcapone

Absorption Dynamics

Oral Bioavailability and Gastrointestinal Absorption Kinetics

Tolcapone (B1682975) is characterized by rapid absorption following oral administration, with peak plasma concentrations (tmax) typically reached within approximately 2 hours. fda.goveuropa.eunih.gov The absolute oral bioavailability of tolcapone is approximately 65%. europa.euwikipedia.orgeuropa.eudrugbank.com Studies have shown that after an initial lag time of about 30 minutes, the absorption of tolcapone follows either zero- or first-order kinetics. nih.gov

The pharmacokinetics of tolcapone are linear over a dose range of 50 mg to 400 mg. fda.govdrugs.com At doses of 100 mg and 200 mg administered three times daily, the peak plasma concentrations (Cmax) are approximately 3 µg/mL and 6 µg/mL, respectively, with no significant accumulation of the drug. fda.goveuropa.eufda.gov

ParameterValueSource(s)
Time to Peak Plasma Concentration (tmax) ~2 hours fda.goveuropa.eunih.gov
Absolute Oral Bioavailability ~65% europa.euwikipedia.orgeuropa.eudrugbank.com
Absorption Kinetics Zero- or first-order nih.gov

Distribution Characteristics

Plasma Protein Binding Affinity and Extent (>99.9% to albumin)

Tolcapone exhibits a very high affinity for plasma proteins, with binding exceeding 99.9%. fda.goveuropa.euwikipedia.org This extensive binding is primarily to serum albumin. fda.goveuropa.eudrugbank.comfda.gov The high degree of protein binding restricts the widespread distribution of tolcapone into various tissues. fda.goveuropa.eunih.gov In vitro studies have confirmed that this high protein binding is maintained over a concentration range of 0.32 to 210 µg/mL. fda.govfda.govdrugs.com

Volume of Distribution in Preclinical Models

The steady-state volume of distribution (Vss) of tolcapone is relatively small, reported to be approximately 9 liters in healthy volunteers. fda.goveuropa.eueuropa.eudrugbank.comnih.gov Following a 50 mg intravenous infusion, the Vss was found to be 8.6 ± 1.1 L. fda.gov However, in Parkinson's disease patients, the estimated total volume of distribution is larger, approximately 16 to 30 liters. fda.govnih.gov This larger volume of distribution in patients contributes to a longer estimated half-life of 5 to 8 hours, compared to about 2 hours in healthy volunteers. nih.gov

PopulationVolume of Distribution (Vd)Source(s)
Healthy Volunteers (IV) 8.6 ± 1.1 L fda.gov
Healthy Volunteers (Steady State) ~9 L fda.goveuropa.eueuropa.eudrugbank.comnih.gov
Parkinson's Disease Patients 16 - 30 L fda.govnih.gov

Blood-Brain Barrier Permeation and Central Nervous System Exposure in Animal Models

Tolcapone is capable of crossing the blood-brain barrier (BBB). mdpi.com Its ability to penetrate the CNS is attributed to its higher lipophilicity compared to other catechol-O-methyltransferase (COMT) inhibitors like entacapone (B1671355). wikipedia.org Preclinical models have demonstrated that tolcapone effectively inhibits COMT in the brain. nih.gov Although some sources suggest it enters the central nervous system to a minimal extent, it has been shown to inhibit central COMT activity in animals. fda.govdrugs.com Studies have indicated that the brain distribution of tolcapone can be increased in the presence of P-glycoprotein (P-gp) inhibitors, suggesting that P-gp may play a role in its transport across the BBB. mdpi.com In vitro studies using Caco-2 cell models, which are used to mimic intestinal and BBB permeability, have shown that tolcapone has good permeability. mdpi.com Research on postmortem brain tissues from animal models has also been conducted to understand its binding characteristics within the brain. nih.gov

Tissue Distribution Patterns in Preclinical Studies

Tolcapone's distribution into body tissues is not extensive, a characteristic attributed to its high plasma protein binding of over 99.9%. drugs.comeuropa.eueuropa.euwikipedia.org In vitro experiments have demonstrated that tolcapone primarily binds to serum albumin. drugs.comeuropa.eueuropa.eu The steady-state volume of distribution (Vss) is small, approximately 9 liters. drugs.comeuropa.eueuropa.eu

Despite its limited widespread distribution, tolcapone does cross the blood-brain barrier and has been shown to inhibit catechol-O-methyltransferase (COMT) activity in the central nervous system of animals. drugs.comtouchneurology.com Preclinical studies in rats have shown that tolcapone is excreted into maternal milk. drugs.comeuropa.eueuropa.eu In preclinical models, tolcapone effectively inhibited COMT in the gut, brain, and liver. nih.gov

In a population pharmacokinetic study involving Parkinson's disease patients, the volume of distribution was estimated to be around 30 liters, which is higher than that observed in healthy volunteers. nih.govnih.gov This larger volume of distribution in patients contributes to a longer estimated half-life compared to healthy individuals. nih.govfda.gov

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling has been instrumental in understanding the behavior of tolcapone in the target patient population.

Pharmacostatistical models, particularly those developed using the NONMEM (Nonlinear Mixed-Effects Modeling) software, have been employed to analyze sparse data from clinical trials. nih.govnih.govfda.govresearchgate.net These analyses have confirmed that a two-compartment open model with first-order absorption and a potential lag time appropriately describes the concentration-time data of tolcapone. nih.govnih.govfda.govresearchgate.net

Population pharmacokinetic studies involving over 400 patients have validated that tolcapone's pharmacokinetics are not significantly influenced by renal function across a wide range of creatinine (B1669602) clearance values. europa.eueuropa.eu These models have also been used to investigate the impact of various covariates, such as age, sex, and body weight, on tolcapone's pharmacokinetics, finding no clinically significant influences on its clearance. nih.govnih.gov The use of NONMEM has allowed for the characterization of the concentration-effect relationship of levodopa (B1675098) with and without tolcapone, demonstrating no significant change in levodopa responsiveness. nih.gov

Table of Pharmacokinetic Parameters

Parameter Value Source(s)
Systemic Clearance ~7 L/h drugs.com, europa.eu, europa.eu
Volume of Distribution (Vss) 9 L (healthy volunteers) drugs.com, europa.eu, europa.eu
~30 L (Parkinson's patients) nih.gov, nih.gov
Plasma Protein Binding >99.9% (mainly to albumin) drugs.com, europa.eu, europa.eu, wikipedia.org
Elimination Half-Life 2-3 hours europa.eu, drugbank.com, fda.gov, wikipedia.org, drugs.com
5-8 hours (Parkinson's patients) fda.gov, nih.gov, nih.gov
Excretion 60% in urine, 40% in feces drugs.com, europa.eu, europa.eu, nih.gov, wikipedia.org

| Unchanged Drug in Urine | <0.5% | drugs.com, europa.eu, europa.eu, nih.gov |

Table of Mentioned Compounds

Compound Name
3-O-methyl-tolcapone
Benserazide
Carbidopa
Desipramine
Dopamine (B1211576)
Ephedrine
Levodopa
Tolbutamide
Tolcapone

Covariate Analysis (e.g., Age, Sex, Body Weight) on Pharmacokinetic Parameters

Population pharmacokinetic analyses have been conducted to investigate the influence of various demographic factors, known as covariates, on the pharmacokinetic parameters of tolcapone. These analyses aim to identify any subpopulations that might experience significantly different drug exposure, which could necessitate dosage adjustments. nih.govquantics.co.uk The primary covariates examined in relation to tolcapone's pharmacokinetics include age, sex, body weight, and race. fda.govdrugs.com

Studies involving hundreds of patients have consistently shown that while some covariates may exhibit statistically significant effects, these effects are not considered to be of a magnitude that would be clinically relevant. fda.gov A population pharmacokinetic study involving 412 patients (262 males, 150 females, aged 34-83 years, weighing 36-153 kg) analyzed sparse blood samples to model tolcapone's behavior. nih.govfda.gov The results from this and other analyses indicated that tolcapone's pharmacokinetics are generally independent of sex, age, and body weight. drugs.comnih.gov

Specifically, no substantial differences in mean pharmacokinetic parameters were observed between young (18-40 years) and elderly (55-75 years) volunteers at doses from 100 to 400 mg. fda.gov Similarly, no gender-based differences were found in the pharmacokinetics of tolcapone across a dose range of 100-800 mg. fda.gov Ethnic comparisons between Caucasians, Japanese, and Black individuals also revealed no significant differences in pharmacokinetic profiles. fda.gov

CovariateFindingClinical Significance
AgeNo substantial differences in pharmacokinetic parameters between young and elderly volunteers at doses of 100-400 mg. fda.govNot clinically relevant. fda.gov
SexNo gender difference observed in pharmacokinetics at doses of 100-800 mg. fda.govNot clinically relevant. fda.govnih.gov
Body WeightInvestigated as a potential factor influencing pharmacokinetics. fda.govNot clinically significant. nih.govnih.gov
Lean Body WeightShowed the biggest impact on clearance in one dataset. fda.govNot considered clinically relevant. fda.gov
RaceNo ethnic differences observed between Caucasians, Japanese, and Blacks. fda.govNot clinically relevant. drugs.com

Pharmacokinetic Linearity and Dose Proportionality

The pharmacokinetic profile of tolcapone demonstrates linearity and dose proportionality within a specific therapeutic range. nih.govresearchgate.net Studies have established that the pharmacokinetics of tolcapone are linear over a dose range of 50 mg to 400 mg. fda.govdrugs.com This linearity is observed regardless of co-administration with levodopa/carbidopa. drugs.com

Following oral administration, tolcapone is rapidly absorbed and eliminated. nih.govresearchgate.net The linear relationship means that as the dose increases within this range, the resulting plasma concentrations and the total exposure (as measured by the area under the curve, or AUC) increase proportionally. For instance, at steady-state with three-times-daily (tid) dosing, the maximum plasma concentration (Cmax) is approximately 3 µg/mL for a 100 mg dose and 6 µg/mL for a 200 mg dose, illustrating this dose-proportional response. drugs.com

The elimination half-life of tolcapone is approximately 2 to 3 hours, and due to this rapid elimination, no significant accumulation of the drug occurs with multiple dosing regimens. drugs.com While the pharmacokinetics of tolcapone itself are linear, it is noteworthy that one of its inactive metabolites, Ro 40-7591, does not exhibit linear pharmacokinetics over the same dose range. fda.gov An early study in healthy volunteers noted a slight nonlinearity in tolcapone pharmacokinetics at doses up to 50 mg, with linear pharmacokinetics observed above that level. nih.gov

Dose (tid)Approximate Cmax (µg/mL)
100 mg3 drugs.com
200 mg6 drugs.com

Impact of Renal Function on Tolcapone Pharmacokinetics in Modeled Populations

The influence of renal function on the pharmacokinetics of tolcapone has been evaluated through population pharmacokinetic modeling during clinical trials. europa.eu These analyses have consistently demonstrated that the pharmacokinetics of tolcapone are unaffected by renal function over a wide range of creatinine clearance values, from 30 to 130 mL/min. europa.eu

This lack of effect is explained by the compound's primary routes of metabolism and excretion. Tolcapone is almost entirely metabolized before being excreted, with only a very small fraction (approximately 0.5% of the dose) being eliminated unchanged in the urine. fda.govdrugs.com The main metabolic pathway is glucuronidation, and the resulting inactive metabolite, tolcapone-glucuronide, is excreted through both urine and bile (in feces). europa.eu

Because such a negligible amount of the active drug is cleared by the kidneys, renal impairment is not expected to significantly affect the plasma concentrations of unchanged tolcapone. fda.gov This was confirmed in population pharmacokinetic studies in Parkinsonian patients, which found no significant relationship between creatinine clearance and tolcapone clearance. fda.gov It was calculated that a patient with a creatinine clearance as low as 50 mL/min would retain at least 70% of the typical clearance of tolcapone. fda.gov Furthermore, an evaluation of tolcapone glucuronide accumulation in patients with creatinine clearance values ranging from 42 to 146 mL/min showed that trough levels of this metabolite remained low, with no observed relationship between its concentration and the degree of renal function. fda.gov Consequently, the pharmacokinetic profile of tolcapone is considered to be independent of the patient's renal function status.

Metabolic Pathways and Biotransformation of Tolcapone

Major Metabolic Pathways

The two main metabolic pathways for tolcapone (B1682975) are glucuronidation and O-methylation. These processes are key to its clearance from the body.

Glucuronidation and Glucuronide Conjugate Formation

The principal metabolic pathway for tolcapone is direct glucuronidation of the 3-hydroxyl group, forming an inactive glucuronide conjugate. drugs.comeuropa.eueuropa.eu This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. fda.govmdpi.com This glucuronide is the most abundant metabolite found in both plasma, urine, and feces, accounting for a significant portion of the administered dose. nih.govnih.gov Specifically, the 3-O-β,D-glucuronide conjugate is the major early metabolite detected in plasma. nih.govnih.gov Research indicates that this glucuronidation is highly regioselective for the 3-hydroxyl group, as 4-O-glucuronidation has not been observed. nih.gov

MetabolitePercentage of Excreted Dose (Urine)Percentage of Excreted Dose (Feces)
Tolcapone Glucuronide~27%~33%

This table presents the approximate percentage of the tolcapone glucuronide metabolite found in urine and feces relative to the total radioactivity excreted by these routes. nih.gov

O-Methylation by COMT to 3-O-Methyl-Tolcapone

Another significant metabolic pathway for tolcapone is O-methylation of the 3-hydroxyl group by catechol-O-methyltransferase (COMT), the very enzyme it is designed to inhibit. drugs.comeuropa.eudrugs.com This reaction forms the metabolite 3-O-methyl-tolcapone (3-OMT). drugs.comnih.gov While glucuronidation is the primary initial metabolic step, 3-OMT is considered a major "late" metabolite in plasma, indicating a slower formation or elimination process compared to the glucuronide conjugate. nih.govnih.gov

Minor Metabolic Pathways

In addition to the major pathways, tolcapone is also metabolized through several minor routes, including hydroxylation, oxidation, and nitro group reduction.

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2A6, CYP2E1, CYP1A2)

Tolcapone can undergo hydroxylation of its methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. drugs.comeuropa.eueuropa.eu In vitro studies have specifically identified CYP3A4 and CYP2A6 as being involved in this oxidative process. drugs.comeuropa.eueuropa.eufda.gov This hydroxylation is considered a minor metabolic pathway. nih.gov

Acetylation of Amine Metabolites

A minor but notable metabolic pathway for tolcapone involves the reduction of its 5-nitro group to form an amine metabolite. wikipedia.orgfda.gov This amine derivative can then undergo N-acetylation. wikipedia.orgfda.gov While the N-acetylamino metabolite itself is found in only small quantities in urine, evidence for this pathway is substantiated by the presence of the N-acetylamino glucuronide in both urine (accounting for 6% of the dose) and feces (1% of the dose). fda.gov In plasma, the N-acetylamino metabolite becomes measurable at later time points, such as 12 hours after administration. nih.gov This subsequent acetylation highlights a secondary metabolic cascade following the initial reduction of the parent compound. fda.govnih.gov

Sulfation of Amine Metabolites

Following the reduction of the 5-nitro group to an amine, this metabolite can also be conjugated with sulfate (B86663). researchgate.netfda.gov The sulfation pathway represents a relatively minor route of elimination for tolcapone's amine metabolites. Studies have quantified the excretion of the amine sulfate conjugate, indicating it accounts for approximately 1.5% of the total administered dose, with detection in both urine and feces. fda.gov The amine metabolite itself, along with its glucuronide and sulfate conjugates, has not been identified in plasma samples. fda.gov

Identification and Quantification of Metabolites

The metabolic profile of tolcapone has been characterized through studies analyzing its distribution and excretion, primarily using radiolabeled compounds. Following an oral dose of 14C-labeled tolcapone, approximately 60% of the radioactivity is recovered in the urine and 40% in the feces. wikipedia.orgbiosynth.com

Plasma Metabolite Profiles (e.g., 3-O-β,D-glucuronide, 3-OMT)

In plasma, several key metabolites have been identified and quantified. The major drug-related compounds found in plasma are unchanged tolcapone, its 3-O-methylated derivative (3-O-methyltolcapone or 3-OMT), and a glucuronide conjugate. fda.gov

Two hours after administration, unchanged tolcapone accounts for the majority of plasma radioactivity (59.3%). nih.gov The most significant early metabolite is the 3-O-β,D-glucuronide, representing 18.6% of plasma radioactivity at the 2-hour mark. nih.gov 3-OMT is also present but at a lower concentration, accounting for 2.1% of radioactivity. nih.gov

Over time, the metabolite profile shifts. At 12 hours post-administration, 3-OMT becomes the predominant metabolite in plasma, while the concentration of the glucuronide conjugate decreases. nih.gov

Relative Abundance of Tolcapone and its Major Metabolites in Human Plasma

CompoundRelative Abundance (% of Radioactivity at 2 hours)Relative Abundance (% of Total Drug-Related Material)Notes
Tolcapone (unchanged)59.3%35%Major component in plasma shortly after administration.
3-O-β,D-glucuronide18.6%12%Major early metabolite.
3-O-methyltolcapone (3-OMT)2.1%26%Becomes the major late metabolite in plasma.

Urinary and Fecal Metabolite Excretion Patterns

The excretion of tolcapone metabolites occurs through both renal and fecal routes. Studies with radiolabeled tolcapone have provided a detailed breakdown of the excreted compounds. nih.gov

The 3-O-β,D-glucuronide is the most abundant metabolite found in both urine and feces, constituting 27% and 33% of the total radioactivity excreted through these routes, respectively. nih.gov This single metabolite accounts for 26% of the total administered dose. nih.gov

Other metabolites derived from the amine derivative are also present. The amine metabolite itself is excreted in urine (3% of dose) and feces (6% of dose). fda.gov Further conjugates of the amine, such as the N-acetylamino glucuronide, are found in urine (6% of dose) and feces (1% of dose). fda.gov The amine sulfate is a minor component, accounting for 1.5% of the dose. fda.gov

Excretion of Tolcapone and its Metabolites

MetaboliteExcretion in Urine (% of Administered Dose)Excretion in Feces (% of Administered Dose)
3-O-β,D-glucuronide~15.5% (27% of urinary radioactivity)~13.4% (33% of fecal radioactivity)
Amine Derivative3%6%
N-acetylamino glucuronide6%1%
Amine glucuronide~2.9% (5% of urinary radioactivity)-
Amine sulfate~0.9% (1.5% of urinary radioactivity)~0.3% (0.7% of fecal radioactivity)
Carboxylic Acid Metabolite~2.1% (3.7% of urinary radioactivity)~0.5% (1.3% of fecal radioactivity)
Alcohol Metabolite~0.7% (1.2% of urinary radioactivity)~0.4% (0.9% of fecal radioactivity)
Unchanged Tolcapone0.5%Virtually none

Note: Percentages of administered dose for some metabolites are calculated based on the reported total excretion via urine (57.3%) and feces (40.5%) and the percentage of radioactivity within each matrix. nih.gov

Metabolic Stability and Enzyme Kinetics in in vitro Systems

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic stability and enzyme kinetics of tolcapone. These studies confirm that glucuronidation is the primary metabolic pathway. The formation of the 3-O-glucuronic acid conjugate is catalyzed by UDP-glucuronyl transferase (UDPGT) enzymes. fda.gov The Michaelis-Menten constant (Km) for this reaction was determined to be 75 ± 6 µM, which is higher than the typical therapeutic concentrations of tolcapone (around 32 µM), suggesting that the UDPGT enzymes are unlikely to become saturated under normal conditions. fda.gov

While glucuronidation is the main elimination pathway, other enzymes are involved in minor routes. In vitro experiments indicate that the hydroxylation of the methyl group is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6, with CYP3A4 playing a more dominant role. fda.govbiosynth.com Although tolcapone has a higher affinity for CYP3A4 than for UDPGT, the maximal reaction velocity (Vmax) for glucuronidation is approximately five times higher, reinforcing glucuronidation as the principal route of metabolism. fda.gov In vitro studies also show that tolcapone has an affinity for CYP2C9 but does not appear to cause clinically significant interactions with drugs metabolized by this pathway. wikipedia.org

In Vitro Enzyme Kinetic Parameters for Tolcapone Metabolism

Metabolic PathwayEnzyme(s)Kinetic Parameter (Km)Notes
GlucuronidationUDPGT75 ± 6 µMPrimary metabolic pathway with high capacity (Vmax).
HydroxylationCYP3A4, CYP2A6Not specifiedMinor pathway; higher affinity but lower Vmax than glucuronidation.
Inhibition PotentialCYP2C9Not applicableShows affinity in vitro, but clinically relevant interactions are unlikely.

Analytical Methodologies for Tolcapone Research

Chromatographic Techniques for Tolcapone (B1682975) and Metabolites

Chromatography, a powerful separation technique, is extensively used for the analysis of tolcapone and its metabolic products. researchgate.net High-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the predominant methods. researchgate.netresearchgate.net These techniques offer the necessary selectivity and sensitivity for complex biological samples. Gas chromatography-mass spectrometry (GC-MS) also finds application, particularly in comprehensive metabolite profiling. nih.govnih.gov

Table 1: Examples of HPLC Mobile Phases and Detection Wavelengths for Tolcapone Analysis

Analyte(s) Mobile Phase Composition pH Detection Wavelength (λmax) Reference
Tolcapone Mixed Phosphate (B84403) Buffer:Acetonitrile (B52724):Methanol (B129727) (40:20:40) 4.0 264 nm humanjournals.com
Tolcapone & Quinapril (B1585795) Mixed Phosphate Buffer:Acetonitrile (40:60) 6.5 239 nm rjptonline.org
Tolcapone & Quinapril Water:Methanol (55:45) N/A 220 nm innovationinfo.org

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For tolcapone, linearity has been demonstrated over various concentration ranges. One study showed a linear range of 60-140 µg/mL with a coefficient of determination (R²) of 0.996. humanjournals.com Another method established linearity in the range of 62.5-187.5 µg/mL with an R² of 0.999. slideshare.netrjptonline.org

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. It is typically expressed as the relative standard deviation (%RSD). For a validated tolcapone method, the %RSD for precision was found to be 0.7%, which is well within the acceptable limits of not more than 2%. humanjournals.cominnovationinfo.org

Accuracy: Accuracy is assessed through recovery studies by spiking a known amount of the standard drug into the sample at different concentration levels (e.g., 50%, 100%, 150%). The percentage recovery of tolcapone has been reported to be in the range of 99.14% to 100.74%, indicating a high degree of accuracy. humanjournals.com Another study reported a mean recovery of 99.55% for tolcapone. rjptonline.orgresearchgate.net

Table 2: Validation Parameters for Tolcapone HPLC Methods

Parameter Finding Reference
Linearity Range 60-140 µg/mL humanjournals.com
Correlation Coefficient (R²) 0.996 humanjournals.com
Precision (%RSD) 0.7% humanjournals.com
Accuracy (% Recovery) 99.14% - 100.74% humanjournals.com
Limit of Detection (LOD) 1.56 µg/mL humanjournals.com

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher pressures. chromatographyonline.com UHPLC systems, when coupled with mass spectrometry (UHPLC-MS), are particularly powerful for metabolomics studies, including the analysis of tolcapone and its metabolites. ugent.beacs.org The enhanced separation efficiency of UHPLC is beneficial for resolving complex mixtures of metabolites in biological samples. chromatographyonline.com The move from HPLC to UHPLC has been instrumental in improving the resolution limits of LC-MS systems. chromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique for the profiling of small molecule metabolites. nih.govnih.gov While less common than LC-based methods for the direct analysis of a parent drug like tolcapone, GC-MS is highly effective for the comprehensive analysis of its metabolites in biological fluids. nih.gov This technique is particularly suited for volatile and thermally stable compounds. researchgate.net For non-volatile metabolites, a derivatization step is often required to increase their volatility. nih.gov GC-MS-based metabolomics can identify and semi-quantify hundreds of compounds in a single run, making it a valuable tool for understanding the metabolic fate of drugs like tolcapone. nih.govnih.gov It has been used in combination with LC-MS for a more comprehensive understanding of the metabolome. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Electroanalytical Approaches for Tolcapone

Electroanalytical methods offer a compelling alternative for the analysis of tolcapone due to their inherent advantages, including rapid analysis times, procedural simplicity, cost-effectiveness of instrumentation, and the use of less toxic reagents compared to other methods. nih.gov The selection of the working electrode and the optimization of experimental parameters are crucial for achieving satisfactory selectivity and sensitivity. nih.gov

Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry)

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), have been successfully employed to investigate the electrochemical behavior of tolcapone and for its quantitative determination. nih.govmdpi.com These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the redox properties of the analyte. mdpi.com

The boron-doped diamond (BDD) electrode has emerged as a superior electrode material for the electroanalysis of tolcapone. nih.govtubitak.gov.trdergipark.org.tr Its notable characteristics include a wide potential window, low background current, resistance to fouling, and high physical and chemical stability. researchgate.net These properties make the BDD electrode highly suitable for sensitive and reproducible measurements of tolcapone in various matrices. nih.govresearchgate.net

In one study, a BDD electrode was used to investigate the electrochemical behavior of tolcapone. nih.gov Cyclic voltammetry revealed a distinct, irreversible anodic peak for tolcapone at approximately +0.71 V (versus Ag/AgCl) in a 0.1 mol L⁻¹ phosphate buffer solution (PBS) at pH 2.5. nih.govtubitak.gov.trresearchgate.net The process was determined to be diffusion-controlled. nih.govtubitak.gov.trresearchgate.net For quantitative analysis, square wave voltammetry (SWV) was utilized, which offered enhanced sensitivity. nih.gov A linear relationship between the current and tolcapone concentration was established in the range of 1.0–50.0 μg mL⁻¹, with a limit of detection (LOD) of 0.29 μg mL⁻¹. nih.govtubitak.gov.trresearchgate.net

The performance of the BDD electrode can be further enhanced through pretreatment procedures. nih.gov Both anodic and cathodic pretreatments have been investigated to ensure a clean and active electrode surface, which is crucial for obtaining reproducible results and preventing the adsorption of oxidation products. nih.gov

The electro-oxidation of tolcapone at a BDD electrode has been shown to be an irreversible process. nih.govtubitak.gov.trresearchgate.net Studies using cyclic voltammetry indicated a well-defined oxidation peak without a corresponding reduction peak on the reverse scan, which is characteristic of an irreversible electrochemical reaction. nih.gov

A proposed mechanism for the electro-oxidation of tolcapone involves the catechol group of the molecule. nih.gov The oxidation is believed to occur at this functional group, leading to the formation of a corresponding o-quinone derivative. This reaction involves the transfer of electrons and protons. nih.gov The exact number of electrons and protons involved in the reaction can be inferred from the relationship between the peak potential and the pH of the supporting electrolyte. nih.gov

The electrochemical oxidation of tolcapone is highly dependent on the pH and the composition of the supporting electrolyte. nih.govtubitak.gov.trresearchgate.net The oxidation peak potential of tolcapone shifts to less positive values as the pH of the medium increases, indicating the involvement of protons in the oxidation process. nih.gov

A linear relationship between the anodic peak potential (Ep) and pH has been observed, following the equation Ep (V) = -0.053 pH + 0.827 (r = 0.9942). nih.gov The slope of this equation, which is close to the theoretical value of 0.059 V/pH, suggests that the number of electrons and protons involved in the oxidation reaction is equal. nih.gov The optimal pH for the analysis of tolcapone using a BDD electrode was found to be 2.5 in a phosphate buffer solution (PBS), as it provided the best signal in square wave voltammetry. nih.gov No signal was detected at pH values above 7.0. nih.gov

The choice of supporting electrolyte also influences the voltammetric response. nih.gov Different electrolytes, such as sulfuric acid, nitric acid, perchloric acid, and acetate (B1210297) buffer, have been tested. nih.gov A 0.1 mol L⁻¹ PBS at pH 2.5 yielded the highest oxidation peak current, making it the preferred supporting electrolyte for tolcapone analysis with a BDD electrode. nih.gov

Table 1: Effect of Supporting Electrolyte on the Square Wave Voltammetric Response of Tolcapone

Supporting Electrolyte (0.1 mol L⁻¹)pHAnodic Peak Potential (V)Oxidation Peak Current (μA)
H₂SO₄-+0.732.54
HNO₃-+0.762.32
HClO₄-+0.762.31
PBS2.5+0.633.39
ABS4.7+0.542.88
Data sourced from a study on the voltammetric measurement of tolcapone. nih.gov

The selectivity of an analytical method is its ability to measure the analyte of interest accurately in the presence of other components in the sample matrix. In the context of pharmaceutical analysis, this includes excipients, other active pharmaceutical ingredients, and endogenous substances in biological fluids.

The electroanalytical method for tolcapone using a BDD electrode has demonstrated good selectivity. nih.govtubitak.gov.trresearchgate.net The interference from various inorganic ions and common pharmaceutical excipients was investigated. nih.gov The results showed that these substances did not significantly affect the voltammetric signal of tolcapone, indicating the high selectivity of the method. nih.govresearchgate.net This selectivity is attributed to the unique properties of the BDD electrode and the specific potential at which tolcapone is oxidized. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable tools for the characterization of tolcapone and for studying its interactions with biological macromolecules. These methods provide valuable information about the structural and electronic properties of the molecule.

In one study, various spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, were used to investigate the interaction between tolcapone and bovine serum albumin (BSA). tandfonline.comresearchgate.net The results indicated that tolcapone binds to BSA, and this binding is a spontaneous process. tandfonline.comresearchgate.net The primary forces driving this interaction were identified as hydrophobic interactions. tandfonline.comresearchgate.net

Fluorescence spectroscopy revealed that tolcapone quenches the intrinsic fluorescence of BSA through a static quenching mechanism. tandfonline.comresearchgate.net The binding constant for the BSA-tolcapone complex was determined to be in the order of 10⁷ L mol⁻¹, indicating a strong interaction. tandfonline.comresearchgate.net The binding distance between tolcapone and the tryptophan residues of BSA was calculated to be 4.2 nm. tandfonline.comresearchgate.net Both fluorescence and circular dichroism studies confirmed that the binding of tolcapone induces conformational changes in the structure of BSA. tandfonline.comresearchgate.net

Mass spectrometry has also been employed in the study of tolcapone, particularly in the context of understanding its potential off-target interactions. oup.comnih.gov Capture Compound Mass Spectrometry (CCMS) is a novel technique that utilizes a trifunctional probe consisting of the drug molecule (selectivity function), a photoreactive group (reactivity function), and a sorting tag (e.g., biotin). oup.comnih.gov This approach allows for the isolation and identification of proteins that interact with the drug. oup.comnih.gov

Using a tolcapone-based Capture Compound, researchers were able to identify not only its known target, catechol-O-methyltransferase (COMT), but also several off-target proteins. oup.comnih.gov These included mitochondrial and peroxisomal proteins, particularly components of the respiratory chain and fatty acid β-oxidation pathways. oup.comnih.gov These findings provide molecular-level insights into the potential mechanisms underlying the side effects associated with tolcapone. oup.comnih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of tolcapone and its metabolites. cuni.cz This powerful technique allows for the sensitive and specific identification of compounds in complex biological samples.

In studies of tolcapone metabolism, LC-MS/MS is instrumental in identifying and characterizing various metabolic products. For instance, research has shown that tolcapone undergoes several biotransformations, including glucuronidation, methylation, reduction of the nitro group to an amine, and subsequent acetylation. nih.gov MS/MS analysis provides detailed structural information by fragmenting the parent molecule and analyzing the resulting product ions. This fragmentation pattern acts as a molecular fingerprint, enabling the precise identification of metabolites. cuni.czmit.edu

A significant application of MS in tolcapone research has been in the investigation of its metabolic pathways. The major metabolite identified in plasma shortly after administration is the 3-O-β,d-glucuronic acid conjugate of tolcapone. nih.gov Later, 3-O-methyltolcapone (3-OMT) becomes a major plasma metabolite. nih.gov Tandem MS has been crucial in confirming the structures of these and other minor metabolites, such as those arising from the reduction of the nitro group and subsequent modifications. nih.govnih.gov

The high sensitivity of MS also allows for the detection of low-level metabolites. To enhance data quality for these minor compounds, techniques combining LC-MS/MS with chip-based infusion have been developed. This approach involves collecting fractions from the initial chromatographic separation and re-analyzing them via infusion into the mass spectrometer, which can increase sensitivity by approximately 50-fold. nih.gov This allows for more detailed structural experiments, such as multi-stage mass spectrometry (MSn), to be performed. nih.gov

High-resolution mass spectrometry (HR/MS) coupled with liquid chromatography has also been employed to study the broader impact of tolcapone on the brain's lipid profile, identifying numerous lipid species that are altered by the drug's administration. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of tolcapone metabolites identified by mass spectrometry. While MS provides information on molecular weight and fragmentation, NMR offers detailed insights into the precise arrangement of atoms within a molecule.

In tolcapone research, ¹H-NMR has been used to confirm the structures of reaction products and metabolites. nih.govoup.com For example, in studies investigating the bioactivation of tolcapone's amine and acetylamine metabolites, the structures of the resulting glutathione (B108866) (GSH) adducts, initially identified by LC-MS/MS, were definitively confirmed using ¹H NMR. nih.gov This complementary use of MS and NMR provides a high degree of confidence in the structural assignments of novel compounds. oup.com Furthermore, the purity of synthesized compounds used in research, such as tolcapone "Capture Compounds" for identifying protein interactions, is often determined by ¹H-NMR, ensuring the reliability of subsequent experiments. oup.com

UV-Visible Spectrophotometry for Quantification

This method has been successfully applied to determine the drug content in tablets. innovareacademics.intubitak.gov.tr The procedure generally involves dissolving the powdered tablets in a suitable solvent, filtering the solution, and measuring the absorbance at the predetermined λmax. innovareacademics.in UV-Visible spectrophotometry is also used to monitor the in vitro release of tolcapone from controlled-release formulations, providing valuable data on the drug's dissolution profile over time. innovareacademics.in

The table below summarizes the UV-Visible spectrophotometric methods used for tolcapone quantification:

ApplicationWavelength (λmax)Solvent/MediumReference
Drug Content Analysis257 nmPhosphate buffer pH 7.4 innovareacademics.in
In-vitro Drug Release257 nmPhosphate buffer pH 7.4 innovareacademics.in
Bulk and Tablet Analysis264 nmMethanol humanjournals.com
Plasma and Urine Analysis270 nmNot specified nih.gov

Bioanalytical Method Development for Biological Matrices

The accurate measurement of tolcapone and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolism studies. This requires the development and validation of robust bioanalytical methods.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in bioanalytical methods to remove interfering substances from the biological matrix and to concentrate the analyte of interest. mdpi.com For tolcapone analysis in plasma, several techniques are employed.

Protein Precipitation: This is a common and straightforward method. It involves adding an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing tolcapone and its metabolites can be directly injected into the HPLC system or further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For tolcapone, plasma samples can be acidified and then extracted with an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.gov LLE was used to isolate opicapone (B609759) and tolcapone (as an internal standard) from human plasma. jetir.org

Solid-Phase Extraction (SPE): While less commonly detailed in the provided context for tolcapone specifically, SPE is a widely used technique in bioanalysis that can offer cleaner extracts and higher recovery than LLE.

For urine samples, a simple dilution is often sufficient before analysis, as urine typically contains fewer interfering proteins than plasma. nih.gov

The table below outlines common sample preparation techniques for tolcapone analysis in biological matrices:

MatrixTechniqueKey Reagents/SolventsPurposeReference
PlasmaProtein PrecipitationAcetonitrileRemove proteins nih.gov
PlasmaLiquid-Liquid ExtractionEthyl acetate, Hydrochloric acidIsolate drug and metabolites nih.gov
PlasmaProtein PrecipitationAcetonitrile with 0.1% formic acidIsolate drug for LC-MS/MS doi.org
UrineDilutionNot applicableReduce matrix effects nih.gov

Method Validation in Preclinical Biological Samples

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended purpose, particularly in preclinical studies. mdpi.com Method validation is typically performed in accordance with guidelines from regulatory agencies. tandfonline.com

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. humanjournals.comresearchgate.net This is often assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte. tandfonline.com

Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. humanjournals.comrjptonline.org This is typically evaluated by preparing a calibration curve and assessing the correlation coefficient (r²), which should be close to 1. researchgate.netrjptonline.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. humanjournals.comrjptonline.org These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). tandfonline.com The results should fall within acceptable limits of deviation. tandfonline.com

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. jetir.orgrjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. humanjournals.comtandfonline.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) is assessed to ensure that the sample integrity is maintained from collection to analysis. jetir.orgtandfonline.com

Validated HPLC-UV and HPLC-MS/MS methods have been successfully used for pharmacokinetic studies of tolcapone in various animal species (rat, dog, mouse, rabbit, and monkey) and in clinical pharmacology studies. nih.govresearchgate.net

The table below provides an example of validation parameters for an HPLC method for tolcapone:

Validation ParameterFinding/ResultReference
Linearity Range60-140 µg/mL humanjournals.com
Correlation Coefficient (r²)>0.999 researchgate.netrjptonline.org
Accuracy (% Recovery)99.14% to 101.02% humanjournals.comresearchgate.net
Precision (%RSD)< 2% rjptonline.org
LOD1.56 µg/mL humanjournals.com
LOQ4.73 µg/mL humanjournals.com

Preclinical Investigations and Translational Research Frontiers of Tolcapone

Neuropharmacological Studies in Animal Models

Influence on Dopaminergic Systems Beyond COMT Inhibition

While primarily known as a catechol-O-methyltransferase (COMT) inhibitor that modulates dopamine (B1211576) levels in the prefrontal cortex, preclinical studies reveal that tolcapone (B1682975) exerts a broader influence on dopaminergic systems. explorationpub.comnih.gov Research in rodent models has demonstrated that systemic administration of tolcapone can significantly increase dopamine levels in the ventral hippocampus, a brain region critical for memory and mood regulation. nih.gov This effect is noteworthy as COMT is generally considered to play a lesser role in dopamine regulation in subcortical areas like the hippocampus compared to the prefrontal cortex. nih.gov

Furthermore, investigations have shown that tolcapone alters the metabolism of dopamine in multiple brain regions, including the striatum, hippocampus, and cerebellum, as evidenced by changes in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov These findings suggest that tolcapone's neuropharmacological profile is not limited to cortical COMT inhibition and extends to the modulation of dopaminergic tone in other key neural circuits. nih.gov This broader impact on dopamine neurotransmission may underlie some of its observed behavioral effects in animal models. nih.gov

Table 1: Effect of Tolcapone on Dopamine and its Metabolites in Rat Brain Regions

Brain Region Effect on Dopamine Effect on Metabolites (DOPAC/HVA) Reference
Ventral Hippocampus Significantly Increased Altered nih.gov
Prefrontal Cortex Not Significantly Affected Altered nih.gov
Striatum Not Significantly Affected Altered nih.gov
Cerebellum Not Significantly Affected Altered nih.gov

Antinociceptive Properties in Rodent Models

Preclinical studies in rodents have uncovered the potential antinociceptive, or pain-relieving, properties of tolcapone. In naïve rats, tolcapone has demonstrated efficacy in models of both thermal and mechanical pain. nih.gov Research indicates that tolcapone significantly increases the pain threshold in the paw pressure test, a model for mechanical nociception. nih.gov This effect on mechanical hyperalgesia was observed to be more prominent than that of the dopamine agonist pramipexole, suggesting a broad action on dopamine receptors following the increased dopamine availability from COMT inhibition. nih.gov

In thermal pain models, such as the plantar test, tolcapone also markedly increased the latency to withdrawal, indicating an analgesic effect. nih.gov The proposed mechanism for these antinociceptive properties involves the enhancement of dopaminergic neurotransmission at both spinal and supraspinal levels. nih.gov Additionally, it is suggested that stimulation of noradrenergic mediation may also contribute to tolcapone's analgesic effects. nih.gov These findings from rodent models suggest that enhancing dopaminergic mediation with drugs like tolcapone could be a therapeutic strategy for pain management. nih.gov

Table 2: Antinociceptive Effects of Tolcapone in Rodent Pain Models

Pain Model Animal Model Key Finding Proposed Mechanism Reference
Paw Pressure Test (Mechanical) Naïve Rats Significantly increased pain latency. Enhanced dopaminergic neurotransmission. nih.gov
Plantar Test (Thermal) Naïve Rats Markedly increased withdrawal latency. Enhanced dopaminergic and noradrenergic mediation. nih.gov

Neuroprotective Mechanisms in Neurodegenerative Models (e.g., HIV-associated neurodegeneration in in vitro systems)

In vitro research has highlighted a potential neuroprotective role for tolcapone in the context of HIV-associated neurodegeneration. acs.orgnih.gov HIV can lead to neuronal damage and cognitive impairment, partly through the neurotoxic effects of viral proteins and subsequent inflammation. scispace.comnih.govmdpi.com Studies using differentiated human neuroblastoma cells (SH-SY5Y) exposed to the HIV-1 virus have shown that the virus significantly reduces the expression of key neuronal structural and synaptic proteins, namely microtubule-associated protein 2 (MAP2) and synaptophysin (SYP). acs.orgnih.gov

Concomitant treatment with tolcapone was found to ameliorate these detrimental changes. acs.orgnih.gov Specifically, tolcapone treatment restored the expression of MAP2 and increased the expression of SYP in the presence of HIV. acs.orgnih.gov The underlying mechanism is linked to its primary function as a COMT inhibitor. HIV exposure was shown to increase the messenger RNA (mRNA) expression of COMT; by inhibiting this enzyme, tolcapone appears to counteract the downstream neurodegenerative effects. acs.orgnih.gov These findings suggest that inhibiting COMT with tolcapone could be a potential therapeutic strategy to mitigate the synaptic and dendritic damage associated with HIV-associated neurocognitive disorders (HAND). acs.orgnih.gov

Table 3: Neuroprotective Effects of Tolcapone in an in vitro HIV-Neurodegeneration Model

Model System HIV-Induced Effect Effect of Tolcapone Treatment Reference
SH-SY5Y Neuronal Cells Decreased MAP2 expression Ameliorated the decrease in MAP2 expression. acs.orgnih.gov acs.orgnih.gov
SH-SY5Y Neuronal Cells Decreased SYP expression Increased SYP expression compared to HIV alone. acs.orgnih.gov acs.orgnih.gov
SH-SY5Y Neuronal Cells Increased COMT mRNA expression Normalized COMT mRNA expression. acs.orgnih.gov acs.orgnih.gov

Exploration of Novel Therapeutic Applications

Inhibition of Transthyretin Amyloidogenesis in in vitro and Preclinical Models

A significant area of translational research for tolcapone is its potent activity as an inhibitor of transthyretin (TTR) amyloidogenesis. globaltimes.cn TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of fatal diseases known as TTR amyloidosis (ATTR). The critical, rate-limiting step in this process is the dissociation of the native TTR tetramer into monomers, which then misfold and aggregate.

Tolcapone has been identified as a powerful TTR stabilizer. globaltimes.cn It binds with high affinity and specificity to the thyroxine-binding sites in the TTR tetramer, effectively locking the native structure and preventing its dissociation. globaltimes.cn In vitro studies have demonstrated that tolcapone inhibits TTR aggregation and the associated cytotoxicity. globaltimes.cn Furthermore, its ability to stabilize the TTR tetramer has been confirmed ex vivo in human plasma and in vivo in mice. globaltimes.cn Crystallographic studies have shown that tolcapone fits snugly into the TTR binding pocket, providing a structural basis for its potent stabilizing effect. globaltimes.cn This evidence has positioned tolcapone as a strong candidate for repurposing as a therapeutic agent for various forms of TTR amyloidosis. globaltimes.cn

Table 4: Tolcapone as an Inhibitor of Transthyretin (TTR) Amyloidogenesis

Research Model Key Finding Mechanism of Action Reference
***In vitro* Assays** Inhibits TTR aggregation and cytotoxicity. Binds to and stabilizes the native TTR tetramer. globaltimes.cn
***Ex vivo* (Human Plasma)** Stabilizes TTR tetramer. Prevents dissociation of the TTR tetramer. globaltimes.cn
***In vivo* (Mice)** Stabilizes TTR tetramer. Native state stabilization. globaltimes.cn
X-ray Crystallography Docks effectively into the TTR thyroxine-binding pocket. Forms key interactions that hold the tetramer together. globaltimes.cn

Antimycobacterial Activity against Mycobacterium tuberculosis in in vitro Assays

Recent research has identified a novel potential application for tolcapone in the treatment of tuberculosis. Through computational chemical systems biology approaches, tolcapone was predicted to have activity against Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. nih.govnih.gov This prediction was subsequently validated through in vitro assays. nih.govglobaltimes.cn

The proposed mechanism of action is distinct from its effect on the human COMT enzyme. Tolcapone is predicted to bind to and inhibit the M.tb enzyme enoyl-acyl carrier protein reductase (InhA). acs.orgnih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and is essential for the production of mycolic acids, a major component of the mycobacterial cell wall. acs.org By inhibiting InhA, tolcapone disrupts the integrity of the cell wall, leading to an antibacterial effect. In vitro growth inhibition assays have confirmed this activity, with studies determining a minimum inhibitory concentration (MIC99) for tolcapone against M.tb of between 62.5 µg/ml and 125 µg/ml. nih.govglobaltimes.cn This discovery opens the possibility of repositioning tolcapone as a lead compound for developing new therapeutics against multi-drug resistant tuberculosis. nih.gov

Table 5: In vitro Antimycobacterial Activity of Tolcapone

Parameter Finding Reference
Target Organism Mycobacterium tuberculosis nih.govnih.gov
Predicted Molecular Target Enoyl-acyl carrier protein reductase (InhA) acs.orgnih.gov
Mechanism Inhibition of mycolic acid biosynthesis acs.org
Minimum Inhibitory Concentration (MIC99) 62.5 - 125 µg/ml nih.govglobaltimes.cn

Antiviral Effects (e.g., Ebola Pseudovirus Entry Inhibition) in Cellular Models

Recent research has identified tolcapone as a potential agent against the Ebola virus (EBOV). nih.gov Studies have shown that tolcapone can potently inhibit the formation of seminal amyloid fibrils, which are known to enhance EBOV infection. nih.gov One of the best-characterized of these is the semen-derived enhancer of viral infection (SEVI). nih.gov

Tolcapone has demonstrated the ability to:

Bind to the amyloidogenic region of the SEVI precursor peptide. nih.gov

Inhibit the aggregation of this peptide by disrupting its oligomerization. nih.govresearchgate.net

Interact with pre-formed SEVI fibrils, affecting their ability to promote infection of pseudoviruses carrying the Ebola virus glycoprotein. nih.gov

Furthermore, tolcapone significantly counteracts the SEVI-mediated enhancement of both Zaire and Sudan species of Ebola pseudovirus binding to and subsequent internalization into HeLa cells. nih.govnih.gov Notably, tolcapone is also effective at directly inhibiting the entry of these pseudoviruses, possibly by binding to critical residues in the EBOV glycoprotein. nih.govresearchgate.net This dual functionality, targeting both the viral infection-enhancing amyloid and the virus itself, suggests its potential as a prophylactic or therapeutic agent against the sexual transmission of EBOV. nih.govnih.gov The combination of tolcapone with other small-molecule entry inhibitors has also shown synergistic anti-EBOV effects in semen. nih.govnih.gov

Antineoplastic Mechanisms in Cancer Cell Lines (e.g., Neuroblastoma)

Tolcapone has been investigated for its potential anticancer properties, particularly in neuroblastoma, a common pediatric solid tumor. nih.govecancer.org Research has demonstrated that tolcapone can induce cell death in neuroblastoma cell lines through various mechanisms. nih.govnih.gov

Neuroblastoma cells are often characterized by elevated levels of catecholamines, including dopamine. nih.gov Tolcapone, as a potent inhibitor of COMT, blocks the O-methylation that inactivates dopamine. nih.govnih.gov The hypothesis is that by inhibiting COMT, tolcapone leads to an accumulation of dopamine within the neuroblastoma cells. nih.govresearchgate.net This excess dopamine is thought to result in the release of reactive oxygen species (ROS), which can induce programmed cell death, or apoptosis. nih.gov Studies have shown that treating neuroblastoma cell lines with tolcapone leads to a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting this proposed mechanism. nih.govnih.gov

Many cancer cells, including neuroblastoma, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg Effect". nih.govfrontiersin.org In this state, cells primarily rely on glycolytic metabolism for ATP production, even in the presence of oxygen. nih.govfrontiersin.org Research has shown that treatment with tolcapone leads to a dose-dependent reduction in ATP levels in neuroblastoma cell lines. nih.gov This suggests that tolcapone may act as a glycolytic inhibitor, disrupting the primary energy production pathway of these cancer cells. nih.gov The reduction in ATP per cell is consistent across various neuroblastoma cell lines and supports the cytotoxic effects observed with tolcapone treatment. nih.gov

A key finding in the antineoplastic research of tolcapone is its ability to induce apoptosis in cancer cells. nih.govnih.govmedchemexpress.com In neuroblastoma cell lines, treatment with tolcapone has been shown to cause a dose-dependent increase in caspase-3-mediated apoptosis. nih.gov This is evidenced by both kinetic imaging of caspase-3/7 activity and Western blotting for apoptotic markers. nih.govnih.gov The induction of apoptosis is linked to the previously mentioned mechanisms: the increase in ROS due to dopamine accumulation and the decrease in cellular ATP levels. nih.gov Furthermore, the cytotoxic effects of tolcapone have been observed in multiple cancer cell lines, indicating a broader potential for its use as an anti-cancer agent. medchemexpress.com

Mechanistic Studies of Cellular and Subcellular Effects (excluding clinical adverse effects)

Beyond its potential therapeutic applications, research has delved into the specific cellular and subcellular effects of tolcapone to better understand its mechanisms of action and toxicity profiles.

Studies using human hepatoma (HepG2) and intestinal adenocarcinoma (Caco-2) cell lines have provided insights into the mitochondrial effects of tolcapone. acs.org In HepG2 cells, tolcapone has been shown to induce mitochondrial toxicity. acs.org When these cells are cultured in a galactose medium, which forces them to rely on mitochondrial oxidative phosphorylation for ATP production, the toxic effects of tolcapone are amplified. acs.org This is demonstrated by a significant decrease in metabolic activity and cell viability at various concentrations. acs.org

Tolcapone has been found to:

Increase the production of reactive oxygen species (ROS) in HepG2 cells. acs.org

Decrease the oxygen consumption rate associated with ATP production and basal respiration. acs.org

Significantly decrease maximal respiration and spare respiratory capacity, suggesting an inhibition of mitochondrial respiratory complexes. nih.gov

In Caco-2 intestinal cells, tolcapone also induces a decrease in metabolic and lysosomal activity, although the effects are less pronounced than in liver cells. acs.orgnih.gov Research also suggests that tolcapone is a likely substrate for the P-glycoprotein (P-gp) efflux pump in Caco-2 cells, which may act as a detoxifying mechanism. acs.orgnih.gov The higher lipophilicity of tolcapone compared to similar drugs may contribute to its faster diffusion across mitochondrial membranes, potentially explaining its observed toxic effects in hepatocytes and HepG2 cells. acs.orgnih.gov

Table 1: Summary of Tolcapone's Effects on Neuroblastoma Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Effect of Tolcapone Treatment Mechanism Reference
SMS-KCNR Decreased cell viability, dose-dependent reduction in ATP Cytotoxicity, Apoptosis, Glycolytic Inhibition nih.gov
SH-SY5Y Decreased cell viability, dose-dependent reduction in ATP, Caspase-mediated apoptosis Cytotoxicity, Apoptosis, Glycolytic Inhibition nih.gov
BE(2)-C Decreased cell viability, Caspase-mediated apoptosis Cytotoxicity, Apoptosis nih.gov
CHLA-90 Decreased cell viability, Caspase-mediated apoptosis Cytotoxicity, Apoptosis nih.gov

Table 2: Mitochondrial Effects of Tolcapone in Cellular Models This table is interactive. You can sort and filter the data.

Cell Line Experimental Condition Observed Effect Reference
HepG2 Glucose Medium Increased ROS production, Decreased maximal and spare respiratory capacity acs.orgnih.gov
HepG2 Galactose Medium Amplified decrease in metabolic activity and cell viability acs.org
Caco-2 Standard Culture Decrease in metabolic and lysosomal activity acs.org
HepG2 Transmitochondrial Cybrids Haplogroup J showed increased susceptibility to ATP reduction elifesciences.orgbiorxiv.org

Role of Bioactivation and Reactive Metabolites in Cellular Damage Models

Preclinical in vitro studies have been crucial in elucidating the mechanisms underlying tolcapone-associated cellular toxicity. A significant focus of this research has been the bioactivation of tolcapone into reactive metabolites and their subsequent role in initiating cellular damage.

A minor but critical metabolic pathway for tolcapone involves the reduction of its nitro group to form amine (M1) and N-acetylaniline (M2) derivatives. researchgate.net These metabolites are not inert; instead, they are susceptible to oxidation, a process that transforms them into electrophilic and potentially toxic reactive species. researchgate.netnih.gov In vitro experiments using electrochemical and enzymatic methods have demonstrated that both M1 and M2 are more easily oxidized than the parent compound, tolcapone. nih.govresearchgate.net This oxidation is catalyzed by several cytochrome P450 (CYP) enzymes, with studies identifying CYP2E1 and CYP1A2 as primary contributors to the oxidation of the M1 metabolite, and CYP1A2 playing a key role in the oxidation of M2. nih.gov

The formation of these reactive intermediates, believed to be electrophilic quinone-imine species, is a critical step in the cascade of cellular damage. researchgate.net These species are highly reactive and can covalently bind to cellular macromolecules, including proteins. researchgate.net To mitigate this, cells employ detoxification pathways, such as conjugation with the endogenous antioxidant glutathione (B108866) (GSH). In vitro studies have successfully "trapped" these reactive species by forming glutathione adducts. nih.govresearchgate.net Incubations of the M1 and M2 metabolites with human liver microsomes in the presence of GSH resulted in the formation of specific GSH conjugates (C1 and C2, respectively), confirming the generation of these reactive intermediates in a setting that mimics hepatic metabolism. nih.govacs.org The formation of these adducts provides strong evidence for a bioactivation pathway that may contribute to the cellular stress and damage observed with tolcapone. nih.gov

The direct cytotoxic effects of tolcapone have been extensively studied in various cellular models, including primary rat hepatocytes, human hepatoma HepG2 cells, and human colon adenocarcinoma Caco-2 cells. acs.orgnih.gov In primary rat hepatocytes, tolcapone induced a significant, concentration-dependent decrease in cell viability. acs.orgnih.gov For instance, after a 24-hour exposure, tolcapone at a concentration of 50 µM caused a greater than 50% reduction in both metabolic activity (measured by MTT assay) and lysosomal activity (measured by Neutral Red uptake assay). acs.orgnih.gov

Studies using HepG2 cells, a widely used human liver cell line, further detailed the cytotoxic profile of tolcapone. When these cells were cultured in a standard high-glucose medium, which primarily relies on glycolysis for energy, tolcapone caused a dose-dependent decrease in cell viability. acs.org To specifically investigate mitochondrial toxicity, HepG2 cells were cultured in a galactose-containing medium, which forces the cells to rely almost exclusively on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production. acs.orgnih.gov Under these conditions, the toxic effects of tolcapone were markedly amplified. A clear decrease in metabolic activity was observed at concentrations of 10 µM (reduced to 45.2%) and 50 µM (reduced to 5.6%). acs.orgnih.gov This suggests that direct interference with mitochondrial function is a key mechanism of tolcapone-induced toxicity. acs.org

Furthermore, these studies have linked tolcapone exposure to increased oxidative stress. In HepG2 cells, treatment with tolcapone led to a significant increase in reactive oxygen species (ROS). acs.org At a 50 µM concentration, ROS levels were 12 times higher compared to control cells, indicating a substantial shift in the cellular redox state. acs.org This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately contributing to cell death.

Cell ModelConcentration (µM)Exposure TimeEndpointObservationCitation
Primary Rat Hepatocytes 5024hMetabolic Activity (MTT)>50% decrease acs.orgnih.gov
5024hLysosomal Activity (NRU)>50% decrease acs.orgnih.gov
HepG2 (Galactose) 1024hMetabolic Activity (MTT)Decrease to 45.2% acs.orgnih.gov
5024hMetabolic Activity (MTT)Decrease to 5.6% acs.orgnih.gov
5024hLysosomal Activity (NRU)Decrease to 15.0% nih.gov
50-Reactive Oxygen Species (ROS)12-fold increase acs.org
Caco-2 5024hMetabolic Activity (MTT)Viability of 68.0% nih.gov

Genotype-Dependent Cellular Responses (e.g., UGT1A9 Polymorphisms in in vitro systems)

The primary metabolic pathway for tolcapone is glucuronidation, a phase II detoxification process that converts the drug into a more water-soluble and readily excretable metabolite, tolcapone-glucuronide. nih.gov In vitro studies using a panel of recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A9 as the principal isoform responsible for this reaction. nih.govresearchgate.net The efficiency of this metabolic pathway is critical, as impaired glucuronidation can lead to higher plasma concentrations of the parent drug and its oxidative metabolites, potentially increasing the risk of toxicity. researchgate.net

Translational research has focused on the impact of genetic variations, or polymorphisms, within the UGT1A9 gene on tolcapone metabolism. These genetic differences can lead to variations in enzyme activity, influencing an individual's capacity to metabolize the drug. Several studies have highlighted specific UGT1A9 single nucleotide polymorphisms (SNPs) that may predispose individuals to adverse reactions. researchgate.net Two such polymorphisms of interest are UGT1A91b and UGT1A93a. researchgate.net The UGT1A91b variant is associated with higher enzyme expression, while the UGT1A93a variant leads to a significant decrease in enzyme activity. researchgate.net

In vitro kinetic studies have quantified the central role of UGT1A9 in tolcapone metabolism. By comparing the glucuronidation kinetics in human liver microsomes (HLM) and with recombinant UGT1A9, researchers have established key parameters. These studies demonstrate the high affinity and capacity of UGT1A9 for tolcapone glucuronidation. nih.gov For example, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax) have been determined, underscoring the enzyme's efficiency. nih.gov

The clinical relevance of these genetic findings is supported by observations that individuals with genotype combinations leading to decreased UGT1A9 activity have an increased likelihood of developing adverse reactions to COMT inhibitors like tolcapone. researchgate.net This suggests that reduced glucuronidation capacity could be a significant risk factor for toxicity. researchgate.net The characterization of these genotype-dependent responses in in vitro systems provides a mechanistic basis for the inter-individual variability observed in patients and highlights the potential of pharmacogenetic testing to identify individuals at higher risk.

SystemSubstrateKm (µM)Vmax (nmol/min/mg)Citation
Human Liver Microsomes Tolcapone140.28 nih.gov
Recombinant UGT1A9 Tolcapone2.40.94 nih.gov

Computational Chemistry and Rational Drug Design Approaches for Tolcapone

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize ligands. For tolcapone (B1682975), SBDD has been instrumental in elucidating its binding to COMT and other proteins.

Molecular Docking Simulations with COMT and Other Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. scholarsresearchlibrary.com This method has been extensively used to study the interaction of tolcapone with its primary target, COMT, as well as other proteins.

Simulations have shown that tolcapone selectively and reversibly binds to the catalytic site of COMT. wikipedia.org The nitrocatechol group of tolcapone is a key recognition element for the enzyme. ethz.ch Docking studies have also been employed to design and evaluate new tolcapone derivatives with the aim of improving their inhibitory activity and reducing potential toxicity. scholarsresearchlibrary.com For instance, a series of 48 tolcapone-based compounds were designed and their drug-like properties were assessed using AutoDock 4.0. scholarsresearchlibrary.com

Beyond COMT, molecular docking has been used to investigate the interaction of tolcapone with other proteins. For example, docking studies revealed that tolcapone can bind to PAP248–286, forming hydrogen bonds with specific amino acid residues. frontiersin.org It has also been predicted to bind to the enzyme InhA, which is a target for treating tuberculosis. researchgate.net Furthermore, tolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, and crystal structures show it docks effectively into the TTR T4 pocket. nih.gov

Table 1: Key Molecular Docking Findings for Tolcapone

Target ProteinKey Findings
COMTTolcapone binds selectively and reversibly to the catalytic site. The nitrocatechol group is crucial for recognition. wikipedia.orgethz.ch
PAP248–286Forms hydrogen bonds with ASN265 and ASN269. frontiersin.org
InhAPredicted to bind and directly inhibit substrate binding. researchgate.net
Transthyretin (TTR)Docks effectively into the T4 pocket, inhibiting amyloidogenesis. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. plos.org This technique has been applied to understand the binding mechanism of tolcapone and its analogs with various protein targets.

MD simulations, in combination with rational design, have been used to develop novel halogenated analogs of tolcapone as transthyretin (TTR) kinetic stabilizers. nih.gov These simulations help to understand the distinct contacts between the ligand and the protein at the binding site. nih.gov For instance, MD simulations have been used to study the conformational changes of TTR upon binding of tolcapone and its derivatives, providing insights into the stabilization of the TTR tetramer. researchgate.net This approach has led to the design of highly potent TTR amyloidogenesis inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net This ligand-based approach has been utilized in the discovery of new COMT inhibitors by using the structure of known inhibitors like tolcapone to generate pharmacophore models. nih.gov These models, which include features like hydrogen bond donors/acceptors, aromatic rings, and ionizable areas, are then used to screen databases for new potential drug candidates. researchgate.netnih.gov

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or not well-defined. optibrium.com Instead, it relies on the knowledge of molecules that bind to the target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on tolcapone sulfate (B86663) are not extensively detailed in the provided results, the principles of QSAR are relevant to the broader field of COMT inhibitor design. nih.gov For instance, studies on flavonoids as COMT inhibitors have utilized QSAR to understand their inhibitory potential. nih.gov

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scielo.br This method can be either structure-based or ligand-based.

In the context of tolcapone, pharmacophore-based virtual screening has been used to discover new COMT inhibitors. nih.gov By using a pharmacophore model generated from known inhibitors, researchers can screen databases like ZINCPharmer to find new molecules with the desired structural features. nih.gov This approach has led to the identification of promising new candidates for further in-vitro studies. nih.gov Virtual screening has also been used to identify tolcapone as a potential inhibitor for other targets, such as the triosephosphate isomerase of Leishmania mexicana. nih.gov

In Silico Prediction of ADMET Properties

In silico methods are crucial in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to filter out compounds with undesirable characteristics early in the development process. researchgate.net These computational approaches utilize mathematical models to forecast the pharmacokinetic and toxicological profiles of molecules based on their chemical structures. researchgate.netd-nb.info

Computational Models for Absorption, Distribution, Metabolism, and Excretion

Computational models play a significant role in estimating the ADME profile of compounds like tolcapone. These models can predict various physicochemical properties that influence a drug's behavior in the body. researchgate.net For instance, a computational model has been developed to predict the unbound fraction of a drug in the brain (fu,brain), a critical parameter for assessing potential central nervous system effects. acs.org

The metabolism of tolcapone has been a subject of computational and in vitro investigation. The major metabolic pathway for tolcapone in humans is the glucuronidation of the catechol group at position 3. researchgate.net Additionally, the nitro group at position 5 can be reduced to an amine, which can then be excreted directly or after further metabolic reactions like glucuronidation, sulfation, or N-acetylation. researchgate.net Computational tools can predict the sites of metabolism by various enzymes, such as Cytochrome P450 (CYP), and the likely metabolites formed. news-medical.net For example, mechanistic metabolism models can predict the lability of different sites on a molecule to metabolism by specific CYP isoforms like CYP3A4. news-medical.net While specific computational predictions for all of tolcapone's metabolic pathways are not detailed in the provided results, the general capability of these models is well-established. news-medical.netnih.gov

Table 1: Predicted ADMET and Physicochemical Properties of Tolcapone This table is interactive. You can sort the data by clicking on the column headers.

Property Predicted Value/Classification Reference
Fraction Unbound in Brain (fu,brain) 0.00875 acs.org
Major Metabolism Catechol glucuronidation at position 3 researchgate.net
Other Metabolism Reduction of 5-nitro group to amine, followed by glucuronidation, sulfation, or N-acetylation researchgate.net
Excretion of Metabolites Tolcapone may decrease the excretion rate of various compounds including Abacavir, Salbutamol, and Carbamazepine. drugbank.com
P-glycoprotein Substrate Predicted to be a non-substrate d-nb.info
CYP3A4 Inhibitor Predicted to be a non-inhibitor d-nb.info
CYP2D6 Inhibitor Predicted to be a non-inhibitor d-nb.info

Predictive Toxicology Modeling (excluding clinical outcomes)

Predictive toxicology modeling is an essential application of computational chemistry to forecast potential adverse effects of chemical compounds. azolifesciences.com These in silico models aim to complement or reduce the need for traditional animal testing by predicting toxicity endpoints. azolifesciences.comoup.com

Webservers like ProTox-II utilize molecular similarity, pharmacophore-based models, and machine learning to predict a wide range of toxicity endpoints for a given chemical structure. oup.com For tolcapone, such computational models can provide predictions on various toxicological risks. oup.com

Research has also focused on the bioactivation of tolcapone's metabolites. It is known that tolcapone is metabolized to amine (M1) and acetylamine (M2) metabolites. researchgate.net Electrochemical and enzymatic in vitro experiments, which can be complemented by computational modeling, have shown that these metabolites are more easily oxidized than the parent compound. researchgate.net This oxidation, catalyzed by enzymes like P450 2E1 and 1A2, can lead to the formation of reactive intermediates. researchgate.net The formation of these reactive species is a potential mechanism for toxicity, as they can form adducts with cellular macromolecules. researchgate.net

Table 2: In Silico Predicted Toxicological Endpoints for Tolcapone This table is interactive. You can sort the data by clicking on the column headers.

Toxicity Endpoint Prediction Confidence Score Reference
Hepatotoxicity Active 0.73 oup.com
Carcinogenicity Inactive 0.69 oup.com
Mutagenicity Inactive 0.81 oup.com
Immunotoxicity Active 0.61 oup.com
Cytotoxicity Active 0.79 oup.com
hERG Toxicity Predicted non-toxic (pIC50 < 6) N/A d-nb.info

Drug Repositioning and Target Identification Through Computational Systems Biology

Drug repositioning, the identification of new uses for existing drugs, is a time and cost-effective strategy in drug development. frontiersin.orgnih.gov Computational systems biology plays a pivotal role in this process by identifying new potential targets for approved drugs. plos.orgbiorxiv.org

One computational strategy involves screening the "druggable proteome" to find novel targets for existing drugs. biorxiv.org A notable example for tolcapone is its predicted activity against Mycobacterium tuberculosis. plos.orgbiorxiv.org Using a chemical systems biology approach, it was predicted that tolcapone could directly inhibit the enzyme InhA, a crucial target in M. tuberculosis. plos.org This prediction was based on the structural and interaction similarity between tolcapone's original target, catechol-O-methyltransferase (COMT), and InhA. plos.orgbiorxiv.org Subsequent in vitro assays confirmed this inhibitory activity, positioning tolcapone as a potential lead compound against multi-drug resistant tuberculosis. plos.org

Another computational approach for drug repositioning is based on analyzing differential interactomes in disease states. This method was used to identify tolcapone as a potential therapeutic for colorectal cancers. frontiersin.orgnih.gov By identifying differentially interacting proteins in colorectal cancer and performing drug repositioning analysis for these targets, tolcapone was highlighted as a candidate drug. frontiersin.orgnih.gov Molecular docking studies further supported this by showing significant binding affinities between tolcapone and the respective protein targets. frontiersin.orgnih.gov

Capture Compound Mass Spectrometry (CCMS) is another technique that, when combined with computational methods like molecular docking, can identify a drug's off-targets. oup.com For tolcapone, this approach revealed interactions with mitochondrial and peroxisomal proteins, including components of the respiratory chain and fatty acid β-oxidation, which were not observed with the structurally similar drug entacapone (B1671355). oup.com These findings provide a molecular basis for some of tolcapone's off-target effects. oup.com

Furthermore, computational docking analysis has been employed to investigate the interaction of tolcapone with other potential targets, such as seminal amyloid fibrils, which are involved in enhancing viral entry. frontiersin.org These studies predicted that tolcapone could bind to and inhibit the formation of these fibrils. frontiersin.org

Table 3: Computationally Identified New Targets and Indications for Tolcapone This table is interactive. You can sort the data by clicking on the column headers.

New Target Predicted Indication Computational Approach Reference
InhA Multi-drug resistant tuberculosis Chemical systems biology, binding site similarity plos.orgbiorxiv.org
Various (unspecified) Colorectal Cancer Differential interactome analysis, molecular docking frontiersin.orgnih.gov
Mitochondrial and peroxisomal proteins (e.g., fatty acid β-oxidation components) N/A (Off-target identification) Capture Compound Mass Spectrometry (CCMS), molecular docking oup.com
Seminal amyloid fibrils (PAP248–286) Inhibition of viral entry (e.g., Ebola) Molecular docking frontiersin.org
Viral protein 35 (VP35) and nucleoprotein (NP) interaction EBOV infection N/A frontiersin.org

Pharmaceutical Formulation Science and Advanced Delivery Systems of Tolcapone

Design and Development of Sustained Release Formulations

Sustained release formulations are designed to maintain therapeutic drug concentrations over an extended period. For tolcapone (B1682975), hydrophilic matrix tablets have been a significant area of investigation. nih.gov These systems distribute the drug within a polymer matrix that swells upon contact with water, forming a gel layer that controls the drug's diffusion and release rate. nih.govmdpi.com

Hydroxypropylmethylcellulose (HPMC) is a widely used, non-ionic, and inert cellulose (B213188) derivative for creating hydrophilic matrix tablets. nih.gov For tolcapone, high-viscosity HPMC (such as Methocel® K100M CR) has been selected as the polymeric excipient to form the matrix. nih.govresearchgate.net This type of polymer is effective in creating a robust gel barrier that hinders the immediate access of the dissolution medium to the drug particles, thus controlling the release. nih.gov The primary mechanism of drug release from these unlimited swelling hydrophilic matrices is diffusion, with a smaller contribution from matrix erosion. nih.gov The goal of these formulations is to develop a tablet, preferably manufactured by direct compression, that allows for less frequent administration, such as once every 12 or 24 hours. nih.govresearchgate.net

A noteworthy finding in the development of tolcapone hydrophilic matrix tablets is the inverse relationship between drug particle size and release rate under certain conditions. nih.gov Research has shown that a decrease in the particle size of tolcapone leads to a slower dissolution and release from the formulation. nih.govdntb.gov.ua This effect was particularly observed when the concentration of the high-viscosity HPMC (Methocel® K100M CR) was below 29%. nih.govresearchgate.net This counterintuitive result is significant, as typically a smaller particle size provides a larger surface area, leading to faster dissolution. This novel discovery in tolcapone formulation has been highlighted as a key factor in designing its sustained-release profile. nih.govresearchgate.net

Micro- and Nano-System Development for Controlled Delivery

To achieve even more prolonged and targeted delivery, research has explored encapsulating tolcapone within biodegradable polymeric micro- and nano-systems. Poly(D,L-lactide-co-glycolide acid) (PLGA), an FDA-approved biocompatible and biodegradable polymer, has been the primary material for this purpose. researchgate.netnih.govmdpi.com These particle-based systems are designed to release the drug over extended periods, ranging from days to a month. researchgate.netnih.gov

Controlled delivery systems using tolcapone-loaded PLGA microparticles (MPs) have been successfully developed. researchgate.net In one study, a formulation designated MP-TC4 was prepared using 120 mg of tolcapone and 400 mg of PLGA 502. researchgate.netnih.gov These microparticles had a mean particle size ranging from approximately 16 µm to 28 µm. mdpi.com The system was capable of providing a zero-order in vitro release of tolcapone for 30 days. researchgate.netnih.gov The slow release is attributed to the hydrophobic nature of tolcapone, which hinders water diffusion into the microparticles and thus slows the rate of polymer degradation. mdpi.com

In addition to microparticles, PLGA nanoparticles (NPs) have been developed to potentially enhance drug delivery. researchgate.netnih.gov Nanoparticles offer a larger surface area-to-volume ratio, which can influence drug release profiles. mdpi.com A specific formulation, NP-TC3, was developed using 10 mg of tolcapone and 50 mg of PLGA 502. researchgate.netnih.gov This formulation yielded nanoparticles with a mean particle size of 182 nm. researchgate.netnih.gov This size is considered suitable for potentially improving access to the central nervous system. mdpi.com The NP-TC3 formulation provided a controlled release of tolcapone over a period of 8 days. researchgate.netnih.gov

The efficiency of drug encapsulation and the subsequent release profile are critical parameters for these delivery systems. The encapsulation efficiency (EE) was found to be significantly higher for microparticles compared to nanoparticles.

Microparticle Formulation (MP-TC4): This formulation demonstrated a high mean encapsulation efficiency of 85.13%. researchgate.netnih.gov Its in vitro release profile was characterized by a zero-order release kinetic over 30 days, with about 95% of the encapsulated drug being released by the end of this period. researchgate.netnih.gov The mean zero-order release rate constant was calculated to be 2.13 µg/h. mdpi.com

Nanoparticle Formulation (NP-TC3): This formulation exhibited a lower mean encapsulation efficiency of 56.69%. researchgate.netnih.gov The in vitro release profile showed an initial burst release of approximately 18% within the first hour, which is common for nanoparticles due to the large surface area with drug located at or near the surface. mdpi.com This was followed by a slower, controlled release over 8 days. nih.gov At 24 hours, 46% of the tolcapone had been released. mdpi.com

Table 1: Characteristics of Tolcapone-Loaded PLGA Formulations

Formulation ID System Type Tolcapone Amount PLGA 502 Amount Mean Particle Size Encapsulation Efficiency (EE) Release Duration
MP-TC4 Microparticles 120 mg 400 mg 16-28 µm 85.13% 30 days
NP-TC3 Nanoparticles 10 mg 50 mg 182 nm 56.69% 8 days

Data sourced from studies on controlled delivery systems for tolcapone. mdpi.comresearchgate.netnih.gov

Table 2: In Vitro Release Profile Data for Tolcapone Formulations

Formulation ID Initial Burst Release (1 hr) Cumulative Release (24 hrs) Release Kinetics Release Rate Constant
MP-TC4 Not specified, followed by zero-order release Not specified Zero-order 2.13 µg/h
NP-TC3 ~18% 46% Biphasic (burst then zero-order) 1.77 µg/h per 10 mg NPs

Data sourced from in vitro studies of PLGA-based tolcapone delivery systems. mdpi.com


Preclinical Evaluation of Novel Formulations in Animal Models

The development of novel formulations for tolcapone aims to overcome the limitations of its short elimination half-life and improve its therapeutic efficacy, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). nih.gov Preclinical studies in animal models are a critical step in evaluating the potential of these new delivery systems.

Brain Biodistribution and Pharmacokinetic Assessments of Formulations

While specific data on the brain biodistribution and comprehensive pharmacokinetic profiles of novel tolcapone sulfate (B86663) formulations are not extensively detailed in the available research, studies on related formulations provide valuable insights. For instance, research on tolcapone-loaded poly(D,L-lactide-co-glycolide acid) (PLGA) nanoparticles (NPs) has been a focus. nih.govmdpi.com These NPs are designed to cross the blood-brain barrier (BBB), a significant obstacle for many drugs targeting the central nervous system (CNS). nih.gov The use of polymeric NPs is being widely explored for their potential in treating neurodegenerative diseases by enhancing drug delivery to the brain. nih.govresearchgate.net

One study developed two controlled delivery systems for tolcapone: biodegradable PLGA microparticles (MPs) and NPs. nih.gov The selected nanoparticle formulation, NP-TC3, was prepared using 10 mg of tolcapone and 50 mg of PLGA 502, resulting in a mean encapsulation efficiency of 56.69% and a particle size of 182 nm. nih.govresearchgate.net This formulation was designed for controlled release over 8 days. nih.gov While the specific brain concentrations were not quantified in the provided abstracts, the ability of the NP-TC3 formulation to reverse neurodegeneration in a PD animal model strongly suggests successful brain penetration and sustained presence. nih.govmdpi.comresearchgate.net The rationale behind using NPs is to facilitate the passage of drugs across the BBB, thereby improving their biodistribution to the target site. nih.govresearchgate.net

The pharmacokinetic properties of tolcapone itself are well-established. It has a short elimination half-life of approximately 1.6 to 3.4 hours. nih.gov The development of controlled-release formulations like PLGA MPs and NPs aims to extend this half-life, allowing for less frequent administration and more stable plasma concentrations. nih.gov The in vitro release profile of the NP-TC3 formulation demonstrated controlled release of tolcapone over a period of 8 days. nih.govresearchgate.net

Table 1: Characteristics of a Novel Tolcapone Nanoparticle Formulation

Formulation CodeTolcapone Amount (mg)PLGA 502 Amount (mg)Mean Encapsulation Efficiency (%)Mean Particle Size (nm)Controlled Release Duration
NP-TC3105056.691828 days

Data sourced from a study on controlled delivery systems for tolcapone. nih.govresearchgate.net

In vivo Neurodegeneration Reversion Studies in Animal Models (e.g., Rotenone-induced PD models)

The efficacy of novel tolcapone formulations has been evaluated in a rotenone-induced rat model of Parkinson's disease. nih.govmdpi.com Rotenone (B1679576) is a neurotoxin that induces PD-like symptoms in animals, including neurodegeneration, by inhibiting mitochondrial complex I. nih.govmdpi.comfrontiersin.org

In one key study, Wistar rats were treated with daily intraperitoneal injections of rotenone to establish a model of neurodegeneration. nih.gov Subsequently, the animals received either tolcapone in saline, tolcapone-loaded PLGA microparticles (MP-TC4), or tolcapone-loaded PLGA nanoparticles (NP-TC3). nih.gov The NP-TC3 formulation proved to be the most effective, demonstrating an ability to reverse the signs of neurodegeneration. nih.govmdpi.comresearchgate.net

The assessment of neuroprotection and reversion of neurodegeneration involved several methods:

Behavioral Testing: Tests for catalepsy and akinesia, which are characteristic motor symptoms of PD, were performed. nih.govresearchgate.net The group receiving the NP-TC3 formulation showed a significant improvement in these behavioral tests, with results not statistically different from the control group by the end of the study. mdpi.com

Immunohistochemistry: Brain tissue was analyzed for markers of neuronal health and damage. This included Nissl staining to assess neuronal survival, glial fibrillary acidic protein (GFAP) as a marker for astrogliosis (a response to neuronal injury), and tyrosine hydroxylase (TH) as a marker for dopaminergic neurons, which are primarily lost in PD. nih.govresearchgate.netresearchgate.net The results indicated that the NP-TC3 formulation was able to revert the PD-like symptoms of neurodegeneration in the animal model. nih.govmdpi.comresearchgate.net Specifically, the study concluded that the nanoparticulate system was able to almost completely reverse the rotenone-induced neurodegeneration. nih.gov

Table 2: Summary of In Vivo Study on Novel Tolcapone Formulations in a Rotenone-Induced PD Model

Treatment GroupFormulationKey Findings
Control-Normal behavioral and neuronal markers.
Rotenone-treatedRotenone onlyExhibited PD-like symptoms (catalepsy, akinesia) and neurodegeneration.
Tolcapone in SalineTolcapone solutionShowed some reversion of PD-like symptoms.
MP-TC4Tolcapone-loaded PLGA microparticlesShowed some reversion of PD-like symptoms.
NP-TC3Tolcapone-loaded PLGA nanoparticlesDemonstrated the most significant reversion of neurodegeneration, with behavioral and neuronal markers returning to near-control levels.

Findings are based on a study evaluating controlled delivery systems for tolcapone in a rat model of Parkinson's disease. nih.govmdpi.com

These preclinical findings highlight the potential of advanced drug delivery systems, particularly nanoparticles, to enhance the therapeutic effects of tolcapone by improving its delivery to the brain and providing sustained release. nih.gov

Mechanistic Drug Drug Interaction Studies Involving Tolcapone

Interactions with Cytochrome P450 (CYP) Isoenzymes

The potential for tolcapone (B1682975) to interfere with the metabolism of other drugs via the cytochrome P450 (CYP) system has been investigated through in vitro studies. These studies are crucial for predicting clinically significant drug-drug interactions.

In vitro experiments have been conducted to evaluate the potential of tolcapone to inhibit or induce major CYP isoenzymes responsible for the metabolism of numerous therapeutic agents. The findings from these studies indicate a low likelihood of clinically relevant interactions mediated by this system. drugs.com

Specifically, no significant interactions were observed with substrates for several key CYP isoenzymes. drugs.com Although tolcapone has an affinity for the CYP2C9 enzyme, studies showed no interaction with the CYP2C9 substrate tolbutamide. wikipedia.org The analysis of tolcapone's metabolism suggests that glucuronidation is the primary metabolic pathway, with oxidative reactions mediated by P450 enzymes being of minor significance. nih.gov

Table 1: In Vitro Assessment of Tolcapone's Interaction with CYP Isoenzymes
CYP IsoenzymeSubstrate(s) Used in a StudyObserved Interaction
CYP1A2CaffeineNo relevant interaction observed drugs.com
CYP2A6WarfarinNo relevant interaction observed drugs.com
CYP2C9TolbutamideNo interaction observed wikipedia.org
CYP2D6DesipramineNo relevant interaction observed drugs.com
CYP3A4Midazolam, Terfenadine, CyclosporineNo relevant interaction observed drugs.com

Based on the in vitro data, the theoretical impact of tolcapone on the metabolism of co-administered drugs that are substrates for major CYP450 enzymes is considered low. drugs.comwikipedia.org The primary metabolic route for tolcapone is glucuronidation, which bypasses the CYP450 system, further reducing the potential for such interactions. nih.govnih.gov While an affinity for CYP2C9 exists, the lack of interaction in specific studies suggests that clinically significant metabolic displacement or inhibition is unlikely. wikipedia.org

Interactions with Catechol-O-Methyltransferase (COMT) Substrates

The primary pharmacological action of tolcapone is the inhibition of COMT. drugbank.com This leads to significant interactions with co-administered drugs that are also substrates for this enzyme, most notably levodopa (B1675098).

When administered with levodopa and an aromatic amino acid decarboxylase inhibitor like carbidopa, tolcapone significantly alters the pharmacokinetics of levodopa. drugbank.comdrugs.com It inhibits the peripheral metabolism of levodopa to 3-O-methyldopa (3-OMD), leading to more sustained plasma levels of levodopa. drugs.com This inhibition of COMT causes a marked and dose-dependent decrease in plasma levels of 3-OMD. drugs.com

Studies in healthy volunteers and Parkinson's disease patients have demonstrated that tolcapone increases the area under the concentration-time curve (AUC) and the elimination half-life of levodopa. nih.govnih.gov This enhancement of levodopa bioavailability is believed to result in more consistent dopaminergic stimulation in the brain. drugbank.com

Table 2: Effect of Tolcapone on Levodopa Pharmacokinetic Parameters
Pharmacokinetic ParameterEffect of Tolcapone Co-administrationMagnitude of Effect
Levodopa Plasma LevelsIncreased and more sustained drugbank.comdrugs.comNot specified
Levodopa Area Under Curve (AUC)Increased nih.govnih.govApproximately twofold increase nih.govnih.gov
Levodopa Elimination Half-lifeIncreased nih.govnih.govApproximately twofold increase nih.govnih.gov
3-O-methyldopa (3-OMD) Plasma LevelsMarkedly decreased drugs.comnih.govnih.govDose-dependent decrease drugs.com

Theoretically, tolcapone could increase the plasma levels of any co-administered drug that is a substrate for COMT. wikipedia.org This includes other therapeutic agents such as methyldopa, dobutamine, apomorphine, and the aromatic amino acid decarboxylase inhibitors carbidopa and benserazide. wikipedia.orgwebmd.com However, clinical studies have shown that the effects on some of these substrates are minimal. For instance, while a slight interaction with benserazide has been observed, no significant interaction was seen with carbidopa. wikipedia.org The potential for interactions with other COMT substrates like methyldopa warrants caution. webmd.com

Interactions with Monoamine Oxidase (MAO) Inhibitors and Noradrenaline Reuptake Inhibitors

Given that COMT and monoamine oxidase (MAO) are the two primary enzyme systems involved in metabolizing catecholamines, there is a strong theoretical basis for a significant interaction between tolcapone and MAO inhibitors. drugs.com

Concomitant use of tolcapone with non-selective MAO inhibitors, such as phenelzine and tranylcypromine, is contraindicated. wikipedia.orgmedscape.comrxlist.com This combination could inhibit the majority of pathways for catecholamine metabolism, potentially leading to dangerously high levels of catecholamines and associated cardiovascular risks. drugs.commedscape.com However, tolcapone can be administered with selective MAO-B inhibitors like selegiline. drugs.com Interactions with drugs that increase catecholamine concentrations, such as norepinephrine reuptake inhibitors, have been studied, with findings suggesting only slight effects in practice. wikipedia.org

Protein Binding Displacement Studies

Evaluation of Tolcapone's Ability to Displace Other Highly Protein-Bound Drugs

Tolcapone is highly bound to plasma proteins, specifically to serum albumin, with a binding percentage greater than 99.9%. drugbank.comnih.gov This high degree of protein binding means that only a very small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effect. derangedphysiology.com Due to its extensive binding, tolcapone has a restricted volume of distribution. nih.govchemicalbook.com

Theoretically, drugs that are highly protein-bound can compete for the same binding sites on plasma proteins. derangedphysiology.com If a second drug with a high affinity for these binding sites is introduced, it can displace the first drug, leading to a transient increase in the free concentration of the displaced drug. youtube.com This is of particular clinical significance for drugs that have a narrow therapeutic index, where a small increase in the free fraction can lead to toxicity. derangedphysiology.comyoutube.com

Given tolcapone's high protein binding, there is a theoretical potential for it to displace other highly protein-bound drugs from their binding sites on albumin. However, specific clinical studies evaluating the ability of tolcapone to displace other highly protein-bound drugs are not extensively detailed in the provided search results.

General principles of protein binding displacement interactions suggest that for a displacement to be clinically significant, the displaced drug should have a high degree of protein binding (typically >95%), a small volume of distribution, and a narrow therapeutic index. youtube.com While tolcapone meets the criterion of high protein binding, interactions with other drugs would depend on their individual pharmacokinetic properties. For instance, no clinically significant interaction was observed in studies with tolbutamide, a substrate of the CYP2C9 enzyme that is also protein-bound. wikipedia.org

The following table outlines the key pharmacokinetic properties of tolcapone relevant to its protein binding characteristics:

Table 2: Pharmacokinetic Properties of Tolcapone Related to Protein Binding

Pharmacokinetic ParameterValueReference
Protein Binding> 99.9% (to serum albumin) drugbank.comnih.govchemicalbook.com
Bioavailability~65% drugbank.comwikipedia.org
Volume of Distribution9 L drugbank.com
Elimination Half-life2-3.5 hours drugbank.comwikipedia.org

While the theoretical potential for protein binding displacement exists, the clinical significance of such interactions with tolcapone has not been highlighted as a major concern in the available literature.

Future Research Avenues and Methodological Advancements for Tolcapone Research

Development of Novel Tolcapone (B1682975) Sulfate (B86663) Analogues with Modified Physicochemical and Biochemical Profiles

Currently, there are no known novel analogues of Tolcapone Sulfate described in the scientific literature. Future research should focus on the synthesis of such analogues to explore structure-activity relationships. Key areas of investigation would include:

Modification of the Sulfate Group: Altering the position of the sulfate group on the molecule could influence its solubility, membrane permeability, and interaction with biological targets.

Substitution on the Benzophenone Core: Introducing different functional groups on the aromatic rings could modify the compound's lipophilicity and electronic properties, potentially altering its metabolic stability and biological activity.

Stereochemical Variations: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers will be crucial, as different isomers can exhibit distinct pharmacological and toxicological profiles.

A systematic study of these novel analogues would provide valuable insights into the pharmacophore of this compound and guide the development of compounds with improved therapeutic potential.

Advanced Imaging Techniques for in vivo COMT Activity Assessment in Preclinical Models (e.g., PET studies)

While Positron Emission Tomography (PET) studies have been conducted to assess the in vivo activity of Tolcapone, there are no such studies specifically investigating this compound. Future research could employ advanced imaging techniques to understand the in vivo disposition and activity of this compound.

Methodological advancements in this area would require:

Radiolabeling of this compound: The development of a stable radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18) is a prerequisite for PET imaging.

Preclinical PET Studies: In animal models, PET imaging with radiolabeled this compound could visualize its distribution in the body, including its ability to cross the blood-brain barrier and accumulate in target organs.

Assessment of COMT Inhibition: While Tolcapone is a known inhibitor of Catechol-O-methyltransferase (COMT), the activity of this compound on this enzyme is uncharacterized. PET imaging with specific tracers for COMT could be used to determine if this compound has any inhibitory effects in vivo.

These studies would provide critical information on the pharmacokinetics and potential pharmacodynamics of this compound.

Integration of Multi-Omics Data in this compound Research (e.g., Metabolomics, Proteomics)

The application of multi-omics technologies to the study of this compound is a completely unexplored area. Future research integrating metabolomics and proteomics would be highly valuable.

Metabolomics: Untargeted and targeted metabolomics studies could identify the metabolic pathways affected by this compound. This could reveal its mechanism of action and potential off-target effects. For instance, analyzing changes in the metabolome of liver cells exposed to this compound could provide insights into its potential for hepatotoxicity, a known concern with the parent compound, Tolcapone.

Proteomics: Proteomic analysis could identify proteins that interact with this compound. This could help in identifying its direct molecular targets and understanding the cellular response to its presence. Techniques such as thermal proteome profiling could be employed to identify protein binding partners.

The integration of these multi-omics datasets would provide a systems-level understanding of the biological effects of this compound.

Exploration of this compound in Rare Disease Models (e.g., Beyond Classical Neurodegenerative Disorders)

Given the lack of research on this compound, its potential therapeutic applications are entirely unknown. Future research should explore its activity in various disease models, including those for rare diseases.

This exploratory research could involve:

In vitro screening: High-throughput screening of this compound against a panel of cell lines representing various rare diseases could identify potential therapeutic areas.

Preclinical models: If promising in vitro activity is observed, further studies in animal models of specific rare diseases would be warranted. This could include genetic models or pharmacologically-induced models of disease.

This approach could uncover novel therapeutic opportunities for this compound beyond the established indications of its parent compound.

Refinement of Predictive in vitro and in silico Models for this compound's Biological Effects

The development of predictive models is essential for efficient drug discovery and development. For this compound, future research should focus on establishing and refining such models.

In vitro models: The development of robust in vitro assays is necessary to assess the biological activity of this compound and its analogues. This could include cell-based assays to measure cytotoxicity, enzyme inhibition, and effects on specific signaling pathways.

In silico models: Computational models, such as quantitative structure-activity relationship (QSAR) models, could be developed once a sufficient number of this compound analogues have been synthesized and tested. These models could predict the biological activity of new analogues and guide further synthetic efforts. Molecular docking studies could also be used to predict the binding of this compound to potential protein targets.

The iterative use of these predictive models would accelerate the exploration of the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the primary methodological considerations when studying Tolcapone Sulfate’s mechanism of action as a COMT inhibitor?

  • Answer: Focus on in vitro enzyme inhibition assays (e.g., measuring COMT activity in hepatic or neuronal tissues) and in vivo models (e.g., Parkinsonian rodents) to quantify dopamine metabolism changes. Use HPLC or mass spectrometry to validate metabolite levels (e.g., 3-O-methyldopa) in plasma or cerebrospinal fluid . Include controls for peripheral vs. central COMT inhibition by comparing blood-brain barrier permeability across models.

Q. How should researchers design experiments to evaluate Tolcapone’s safety profile, particularly hepatotoxicity risks?

  • Answer: Implement longitudinal studies with serial liver enzyme monitoring (ALT, AST) in animal models and human trials. Use dose-escalation protocols to identify thresholds for toxicity. Cross-reference histopathological data from liver biopsies in preclinical studies . For clinical relevance, adhere to FDA/EMA guidelines requiring biweekly enzyme checks during trials .

Q. What standardized models are used to assess Tolcapone’s efficacy in neurodegenerative disease research?

  • Answer: Employ the 6-hydroxydopamine (6-OHDA) rodent model of Parkinson’s disease to measure motor function improvements (e.g., rotarod tests). For cognitive effects, use the MATRICS Consensus Cognitive Battery (MCCB) or EEG-based 5-choice continuous performance tasks (5C-CPT) to quantify attention and response inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tolcapone’s neurocognitive effects across subgroups (e.g., baseline performance differences)?

  • Answer: Stratify cohorts by baseline cognitive performance (e.g., low vs. high performers) and genotype (e.g., COMT rs4680 polymorphism). Use mixed-effects models to analyze subgroup-specific responses. For example, Tolcapone enhances frontal P200 amplitude and reduces false alarms in low performers but shows inverse effects in high performers, suggesting baseline-dependent pharmacodynamics .

Q. What experimental approaches are recommended to investigate Tolcapone’s teratogenic effects during pregnancy?

  • Answer: Use timed-pregnancy murine models with gestational stage-specific dosing (early vs. mid-gestation). Assess outcomes via histopathology (placental trophoblast invasion defects) and proteomic analysis (e.g., Snail, Twist, E-cadherin expression). Dose-response studies are critical, as early gestation exposure causes fetal resorption, while mid-gestation induces preeclampsia-like phenotypes .

Q. How can translational researchers address discrepancies between preclinical and clinical findings for Tolcapone’s procognitive effects?

  • Answer: Optimize reverse-translated EEG biomarkers (e.g., frontal P200 amplitude) to bridge rodent and human studies. Conduct pharmacodynamic-pharmacokinetic (PD-PK) modeling to account for interspecies metabolic differences. Validate biomarkers in proof-of-concept trials with stratified patient populations (e.g., schizophrenia with COMT Val158Met variants) .

Q. What strategies are effective for repurposing Tolcapone in non-neurological conditions (e.g., transthyretin amyloidosis)?

  • Answer: Leverage structure-activity relationship (SAR) studies to optimize Tolcapone’s binding affinity for transthyretin. Use transgenic mouse models of amyloidosis to evaluate CNS penetration and fibril disruption efficacy. Combine PET imaging with radiolabeled tracers (e.g., 11C-PiB) to quantify target engagement .

Methodological Tables for Reference

Table 1: Key Biomarkers in Tolcapone Research

BiomarkerApplicationMeasurement TechniqueReference
Frontal P200 amplitudeCognitive control/response inhibitionEEG/ERP analysis
3-O-methyldopa levelsCOMT inhibition efficacyHPLC/MS
Snail/Twist expressionTrophoblast invasion defectsWestern blot/immunohistochemistry

Table 2: Common Pitfalls in Tolcapone Experimental Design

IssueMitigation Strategy
Hepatotoxicity variabilityStratify by baseline liver function; use genotype-guided dosing
Subgroup response heterogeneityPre-screen for COMT rs4680 polymorphism; use adaptive trial designs
Translational gapsValidate EEG biomarkers in parallel preclinical/clinical studies

Critical Considerations for Future Research

  • Data Contradiction Analysis: Use meta-analytic frameworks to reconcile divergent findings (e.g., tolcapone’s procognitive effects in schizophrenia vs. healthy cohorts).
  • Longitudinal Monitoring: For pregnancy studies, integrate multi-omics (proteomics, metabolomics) to track dynamic placental changes.
  • Ethical Frameworks: Justify risk-benefit ratios in trials involving vulnerable populations (e.g., pregnant patients, Parkinson’s patients with hepatic comorbidities).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.